Product packaging for Prinoxodan(Cat. No.:CAS No. 111786-07-3)

Prinoxodan

Cat. No.: B040184
CAS No.: 111786-07-3
M. Wt: 258.28 g/mol
InChI Key: SUCNEHPNQBBVHQ-UHFFFAOYSA-N
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Description

Prinoxodan is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP). By elevating intracellular cAMP levels, this compound elicits positive inotropic and vasodilatory effects, making it a critical research tool for investigating cardiac contractility, vascular tone, and related signaling pathways in preclinical models. Its primary research value lies in the study of heart failure pathophysiology, myocardial function, and pulmonary hypertension. Furthermore, emerging research explores its potential role in modulating cAMP-dependent pathways in fibrotic diseases, including those affecting the liver, lung, and kidney. This compound provides researchers with a specific mechanism to dissect the complex interplay between cAMP signaling and cellular processes like proliferation, apoptosis, and inflammation. Offered with high purity and characterized stability, this compound is an essential pharmacological probe for advancing cardiovascular and molecular pharmacology research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N4O2 B040184 Prinoxodan CAS No. 111786-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCNEHPNQBBVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149732
Record name Prinoxodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111786-07-3
Record name Prinoxodan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111786073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prinoxodan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRINOXODAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4VMH2E80M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Prinoxodan's Mechanism of Action in Cardiac Myocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinoxodan (also known as RGW-2938) is a cardiotonic agent with positive inotropic and vasodilator properties.[1][2] Its mechanism of action in cardiac myocytes is primarily attributed to the inhibition of phosphodiesterase III (PDE3) and a potential, though less characterized, calcium-sensitizing effect. This dual action leads to an increase in myocardial contractility and a reduction in peripheral vascular resistance, making it a subject of interest in the context of heart failure treatment. This technical guide provides an in-depth analysis of the available data on this compound's core mechanisms of action at the cellular level.

Core Mechanisms of Action

This compound's therapeutic effects stem from two primary mechanisms within the cardiovascular system:

  • Calcium Sensitization: Although less definitively documented than its PDE inhibitory action, some evidence suggests that this compound may also act as a calcium sensitizer. This mechanism involves increasing the sensitivity of the myofilaments to calcium, meaning that a greater force of contraction can be achieved at a given intracellular calcium concentration. This effect is often mediated through interactions with the troponin complex. However, specific studies detailing this compound's binding to troponin C or quantifying its effect on calcium sensitivity in skinned fiber preparations are not extensively available.

Signaling Pathways and Logical Relationships

The interplay between PDE3 inhibition and its downstream effects on cardiac myocyte function is a critical aspect of this compound's mechanism.

Prinoxodan_Signaling_Pathway This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits Myofilaments Myofilaments This compound->Myofilaments Potentially enhances Ca2+ sensitivity Vascular_Smooth_Muscle Vascular Smooth Muscle This compound->Vascular_Smooth_Muscle Acts on cAMP cAMP PDE3->cAMP Degrades cAMP_VSM Increased cAMP PDE3->cAMP_VSM Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates L_type_Ca_Channel L-type Ca2+ Channels PKA->L_type_Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates Ca_Influx Increased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ca_Release Increased Ca2+ Release SR->Ca_Release Contractility Increased Contractility (Inotropy) Ca_Influx->Contractility Ca_Release->Contractility Ca_Sensitivity Increased Ca2+ Sensitivity Myofilaments->Ca_Sensitivity Ca_Sensitivity->Contractility Vasodilation Vasodilation Vascular_Smooth_Muscle->PDE3 cAMP_VSM->Vasodilation

Caption: Signaling pathway of this compound in cardiac and vascular smooth muscle cells.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Effects of this compound

ParameterSpeciesPreparationEffectConcentration/Dose Range
ContractilityGuinea PigIsolated HeartsDose-related increase5 nmol - 5 µmol

Table 2: In Vivo Effects of this compound

ParameterSpeciesModelRouteEffectDose Range
Contractile ForceDogAnesthetizedIVDose-related increase30-300 µg/kg
Arterial PressureDogAnesthetizedIVDecrease30-300 µg/kg
Total Peripheral ResistanceDogAnesthetizedIVDecrease30-300 µg/kg
ContractilityDogConsciousOralMarked and sustained increase0.3 mg/kg

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, based on standard pharmacological practices, the following outlines the likely methodologies that would have been employed.

1. Phosphodiesterase III (PDE3) Inhibition Assay

This type of assay is crucial for determining the IC50 value of a PDE inhibitor.

PDE3_Inhibition_Assay_Workflow Start Start: Prepare Reagents Reagents Reagents: - Purified PDE3 enzyme - cAMP (substrate) - this compound (inhibitor) - 5'-nucleotidase - Phosphate detection reagent Incubation Incubate PDE3, cAMP, and varying concentrations of this compound Start->Incubation Add_Nucleotidase Add 5'-nucleotidase to convert AMP to adenosine and phosphate Incubation->Add_Nucleotidase Measure_Phosphate Measure inorganic phosphate (e.g., colorimetrically) Add_Nucleotidase->Measure_Phosphate Calculate_IC50 Calculate IC50 value from dose-response curve Measure_Phosphate->Calculate_IC50

Caption: General workflow for a phosphodiesterase inhibition assay.

Methodology:

  • Enzyme Preparation: Purified PDE3 enzyme is obtained from a suitable source, such as bovine or human cardiac tissue.

  • Assay Reaction: The assay is typically performed in a multi-well plate format. Each well contains a buffered solution with the PDE3 enzyme, its substrate (cAMP), and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic activity.

  • Termination and Detection: The reaction is stopped, and the amount of cAMP hydrolyzed is quantified. A common method involves a two-step process where the product of the PDE reaction, 5'-AMP, is converted to adenosine and inorganic phosphate by a 5'-nucleotidase. The amount of inorganic phosphate is then measured using a colorimetric or fluorescent method.

  • Data Analysis: The percentage of PDE3 inhibition is calculated for each concentration of this compound. An IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

2. Isolated Cardiac Myocyte Contractility Assay

This assay assesses the direct effect of a compound on the contractility of individual heart muscle cells.

Myocyte_Contractility_Assay_Workflow Start Start: Isolate Cardiac Myocytes Isolation Isolate ventricular myocytes from animal model (e.g., rat, guinea pig) via enzymatic digestion Plating Plate isolated myocytes on laminin-coated coverslips Start->Plating Perfusion Mount on microscope stage and perfuse with physiological buffer Plating->Perfusion Stimulation Electrically stimulate myocytes to contract at a fixed frequency (e.g., 1 Hz) Perfusion->Stimulation Baseline_Recording Record baseline contractility parameters (e.g., sarcomere shortening, velocity) Stimulation->Baseline_Recording Drug_Application Apply varying concentrations of this compound Baseline_Recording->Drug_Application Post_Drug_Recording Record contractility parameters in the presence of the drug Drug_Application->Post_Drug_Recording Analysis Analyze changes in contractility parameters Post_Drug_Recording->Analysis

Caption: Workflow for an isolated cardiac myocyte contractility assay.

Methodology:

  • Myocyte Isolation: Cardiac myocytes are isolated from an appropriate animal model (e.g., adult rat or guinea pig) using enzymatic digestion with enzymes like collagenase and protease.

  • Cell Culture: Isolated myocytes are plated on laminin-coated glass coverslips and allowed to attach.

  • Experimental Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge detection system.

  • Electrical Stimulation: The myocytes are electrically field-stimulated to contract at a physiological frequency (e.g., 1 Hz).

  • Data Acquisition: Sarcomere length or cell shortening is recorded in real-time. Key parameters measured include the amplitude of shortening, and the maximal velocities of shortening and relengthening.

  • Drug Perfusion: After recording baseline contractility, the perfusion solution is switched to one containing a known concentration of this compound.

  • Data Analysis: The effects of this compound on the contractility parameters are quantified and compared to the baseline measurements. A dose-response curve can be generated to determine the EC50 for the inotropic effect.

3. Skinned Fiber Assay for Calcium Sensitivity

This technique allows for the direct assessment of myofilament calcium sensitivity.

Methodology:

  • Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and chemically "skinned" using a detergent like Triton X-100. This process removes the cell membranes, allowing for direct experimental control of the intracellular environment.

  • Mounting: A single skinned fiber is mounted between a force transducer and a motor.

  • Experimental Solutions: The fiber is exposed to a series of solutions with precisely buffered free calcium concentrations.

  • Force Measurement: The isometric force generated by the fiber at each calcium concentration is recorded.

  • Drug Application: The force-calcium relationship is determined in the absence and presence of this compound.

  • Data Analysis: The data are plotted as force versus the negative logarithm of the calcium concentration (pCa). A leftward shift in the force-pCa curve in the presence of this compound would indicate an increase in myofilament calcium sensitivity. The pCa50 (the calcium concentration required for half-maximal activation) is a key parameter for comparison.

Conclusion

This compound exerts its primary effects on cardiac myocytes through the inhibition of phosphodiesterase III, leading to increased intracellular cAMP levels and enhanced contractility. A secondary mechanism involving calcium sensitization of the myofilaments may also contribute to its inotropic action. The vasodilator effects of this compound are also likely mediated by PDE3 inhibition in vascular smooth muscle. While the available data provides a foundational understanding of its mechanism, a more detailed in-depth analysis is limited by the lack of publicly available specific quantitative data, such as a definitive IC50 value for PDE3 inhibition and detailed protocols from primary research studies. Further investigation is warranted to fully elucidate the precise molecular interactions and quantitative pharmacology of this compound in cardiac myocytes.

References

Prinoxodan: A Technical Whitepaper on a Pimobendan Derivative for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinoxodan is a cardiac stimulant chemically derived from Pimobendan, a well-established inodilator used in the management of congestive heart failure.[1] This technical guide explores the pharmacological profile of this compound, primarily through the lens of its parent compound, Pimobendan, due to the limited availability of specific preclinical and clinical data for this compound in the public domain. The document outlines the dual mechanism of action central to this class of compounds: calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase III (PDE3). This guide provides a detailed overview of the underlying signaling pathways, methodologies for their investigation, and a structured presentation of the known quantitative effects of Pimobendan to serve as a foundational reference for research into this compound and related derivatives.

Introduction

This compound is classified as a cardiac stimulant and a derivative of Pimobendan.[1] As a member of the benzimidazole-pyridazinone family, its pharmacological activity is anticipated to mirror that of Pimobendan, which exerts both positive inotropic and vasodilatory effects. These actions are critical in the therapeutic management of heart failure by improving cardiac contractility and reducing both preload and afterload. This whitepaper will delve into the core mechanisms of action, leveraging the extensive research available on Pimobendan to infer the likely properties and signaling pathways of this compound.

Core Mechanism of Action

The cardiovascular effects of Pimobendan, and presumably this compound, stem from two primary molecular mechanisms:

  • Calcium Sensitization: An increase in the sensitivity of the cardiac contractile apparatus to intracellular calcium.

  • Phosphodiesterase III (PDE3) Inhibition: The selective inhibition of the PDE3 enzyme, leading to vasodilation.

Calcium Sensitization

Unlike traditional inotropes that increase intracellular calcium concentration, which can lead to arrhythmias and increased myocardial oxygen demand, calcium sensitizers enhance the efficiency of calcium that is already present. This is achieved by increasing the affinity of cardiac troponin C (cTnC) for calcium, thereby strengthening the actin-myosin interaction and improving myocardial contractility without a significant rise in intracellular calcium levels.

Signaling Pathway for Calcium Sensitization

Calcium_Sensitization cluster_cardiomyocyte Cardiomyocyte Ca_ion Ca²⁺ TnC Troponin C Ca_ion->TnC Binds ActinMyosin Actin-Myosin Cross-Bridge Formation TnC->ActinMyosin Initiates This compound This compound (as Pimobendan derivative) This compound->TnC Enhances Ca²⁺ Affinity Contraction Increased Myocardial Contraction ActinMyosin->Contraction

Caption: Calcium sensitization pathway of this compound.

Phosphodiesterase III (PDE3) Inhibition

This compound is categorized as a phosphodiesterase inhibitor.[2] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, the intracellular levels of cAMP increase in vascular smooth muscle cells. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation and, consequently, vasodilation. This reduction in vascular tone decreases both the preload and afterload on the heart, improving overall cardiac efficiency.

Signaling Pathway for PDE3 Inhibition

PDE3_Inhibition cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades AMP AMP PDE3->AMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Promotes

Caption: PDE3 inhibition pathway leading to vasodilation.

Quantitative Data (Based on Pimobendan)

Due to the absence of specific quantitative data for this compound, this section presents data from studies on Pimobendan to provide a reference for the expected pharmacological effects.

ParameterSpeciesStudy TypeDosageKey Findings
Hemodynamics
Cardiac OutputDogIn vivo0.1 - 0.5 mg/kgDose-dependent increase
Heart RateDogIn vivo0.25 mg/kgNo significant change
Blood PressureDogIn vivo0.25 mg/kgGradual decrease in systolic BP
Echocardiography
Left Atrial DiameterDogIn vivo0.25 mg/kg, 4 weeksSignificant decrease
Left Ventricular DiameterDogIn vivo0.25 mg/kg, 4 weeksSignificant decrease
Biochemical
Plasma NorepinephrineDogIn vivo0.25 mg/kg, 4 weeksSignificant decrease

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, standard methodologies used to evaluate compounds with similar mechanisms of action are described below.

Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of a compound against PDE3.

Methodology:

  • Enzyme Preparation: Recombinant human PDE3 is used.

  • Substrate: Radiolabeled or fluorescently labeled cAMP is used as the substrate.

  • Assay Procedure:

    • The test compound (e.g., this compound) at various concentrations is incubated with PDE3.

    • The reaction is initiated by the addition of the cAMP substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of hydrolyzed substrate (AMP) is quantified.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Experimental Workflow for PDE Inhibition Assay

PDE_Inhibition_Workflow cluster_workflow PDE Inhibition Assay Workflow start Start prep_enzyme Prepare PDE3 Enzyme start->prep_enzyme prep_compound Prepare Serial Dilutions of this compound start->prep_compound incubate Incubate Enzyme with this compound prep_enzyme->incubate prep_compound->incubate add_substrate Add cAMP Substrate incubate->add_substrate reaction Enzymatic Reaction add_substrate->reaction terminate Terminate Reaction reaction->terminate quantify Quantify AMP terminate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for a phosphodiesterase inhibition assay.

Calcium Sensitization Assay

Objective: To assess the ability of a compound to sensitize cardiac myofilaments to calcium.

Methodology:

  • Tissue Preparation: Skinned cardiac muscle fibers are prepared from animal models (e.g., rat or guinea pig ventricles). The "skinning" process removes the cell membrane, allowing direct access to the contractile proteins.

  • Experimental Setup: The skinned fibers are mounted between a force transducer and a motor.

  • Assay Procedure:

    • The fibers are bathed in solutions with varying concentrations of free calcium.

    • The force generated by the fibers at each calcium concentration is measured to establish a baseline force-pCa (-log[Ca²⁺]) relationship.

    • The fibers are then incubated with the test compound (e.g., this compound).

    • The force-pCa relationship is re-measured in the presence of the compound.

  • Data Analysis: A leftward shift in the force-pCa curve indicates an increase in calcium sensitivity. The pCa50 (the calcium concentration required for 50% of maximal force) is calculated for both conditions.

Logical Relationship for Calcium Sensitization Assessment

Calcium_Sensitization_Logic cluster_logic Calcium Sensitization Assessment Logic skinned_fiber Skinned Cardiac Fiber force_measurement Measure Force Generation skinned_fiber->force_measurement ca_solutions Solutions with Varying [Ca²⁺] ca_solutions->force_measurement remeasure_force Remeasure Force ca_solutions->remeasure_force baseline_curve Establish Baseline Force-pCa Curve force_measurement->baseline_curve add_this compound Incubate with This compound baseline_curve->add_this compound compare_curves Compare Curves (Shift in pCa50) baseline_curve->compare_curves add_this compound->remeasure_force new_curve Generate New Force-pCa Curve remeasure_force->new_curve new_curve->compare_curves

Caption: Logical flow for assessing calcium sensitization.

Conclusion and Future Directions

This compound, as a derivative of Pimobendan, holds potential as a cardiac stimulant with a favorable dual mechanism of action. While this guide provides a foundational understanding based on the well-characterized pharmacology of Pimobendan, further research is imperative. Future studies should focus on elucidating the specific in vitro and in vivo pharmacological profile of this compound, including its potency and selectivity as a PDE3 inhibitor and a calcium sensitizer. The generation of quantitative preclinical and clinical data will be essential to fully characterize its therapeutic potential and safety profile for the advancement of cardiovascular drug development.

References

Prinoxodan: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinoxodan, also known by its synonym RGW-2938, is a potent phosphodiesterase (PDE) inhibitor with significant cardiotonic and vasodilatory properties.[1][2] Its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, leading to positive inotropic effects on the heart and relaxation of vascular smooth muscle. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, intended to support further research and drug development efforts in the field of cardiovascular therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its systematic IUPAC name is 3-methyl-6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1,4-dihydroquinazolin-2-one.[3]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 3-methyl-6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1,4-dihydroquinazolin-2-one[3]
Synonyms RGW-2938, Prinoxodano, Prinoxodanum[1][3][4]
CAS Number 111786-07-3[1][3][5]
Molecular Formula C13H14N4O2[4]
Molecular Weight 258.28 g/mol [4]
Monoisotopic Mass 258.1117 Da[4][6]
Appearance Likely a solid, based on its chemical structure.
Solubility Information not widely available, but likely soluble in organic solvents like DMSO for experimental use.
Purity (example) 99.83% (specific batches may vary)[1]

Pharmacological Properties and Mechanism of Action

This compound is classified as a phosphodiesterase inhibitor, with evidence suggesting it specifically targets the PDE3 isozyme family.[7][8][9] PDE3 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiovascular signaling pathways.[8][10]

By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation within cardiac myocytes and vascular smooth muscle cells.[8] This increase in intracellular cAMP has two primary, beneficial effects in the context of heart failure:

  • Positive Inotropy (Increased Cardiac Contractility): In cardiac muscle cells, elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban. This leads to an increased influx of calcium into the cell and enhanced calcium cycling by the sarcoplasmic reticulum, resulting in a more forceful contraction of the heart muscle.[5][6]

  • Vasodilation (Relaxation of Blood Vessels): In vascular smooth muscle cells, increased cAMP also activates PKA. PKA phosphorylates and inactivates myosin light-chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and causing muscle contraction. This leads to the relaxation of the smooth muscle surrounding blood vessels, resulting in vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[4][10]

These dual actions of enhancing cardiac output while reducing the workload on the heart make this compound a compound of significant interest for the treatment of conditions like congestive heart failure.[2][10] In vivo studies in dogs have demonstrated that intravenous administration of this compound increases contractile force while decreasing arterial pressure and total peripheral resistance.[2]

Experimental Protocols

The following sections describe detailed methodologies for key experiments relevant to the study of this compound.

Representative Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on its chemical structure, likely involving the condensation of substituted quinazolinone and pyridazinone precursors. The following is a representative, hypothetical protocol.

Materials:

  • Substituted 2-aminobenzamide derivative

  • Appropriate dicarbonyl compound (e.g., a keto-ester) for quinazolinone ring formation

  • Substituted hydrazine

  • Succinic anhydride or a derivative for pyridazinone ring formation

  • Appropriate solvents (e.g., ethanol, acetic acid, dimethylformamide)

  • Catalysts (e.g., acid or base catalysts)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Synthesis of the Quinazolinone Core:

    • React a substituted 2-aminobenzamide with a suitable dicarbonyl compound in a solvent such as ethanol or acetic acid.

    • Heat the reaction mixture under reflux for several hours to facilitate cyclization and formation of the quinazolinone ring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

    • Purify the quinazolinone intermediate using recrystallization or column chromatography.

  • Synthesis of the Pyridazinone Moiety:

    • React a substituted hydrazine with succinic anhydride or a related precursor in a suitable solvent.

    • Heat the mixture to induce condensation and ring closure, forming the pyridazinone ring.

    • Isolate and purify the pyridazinone intermediate as described above.

  • Coupling and Final Assembly:

    • Couple the purified quinazolinone and pyridazinone intermediates. This may involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) if appropriate functional groups (e.g., halides and boronic acids) are present on the respective precursors.

    • Alternatively, a nucleophilic aromatic substitution reaction could be employed.

    • Carry out the coupling reaction in an appropriate solvent with a suitable catalyst and any necessary ligands.

    • Monitor the reaction by TLC or LC-MS.

    • After the reaction is complete, perform an aqueous workup to remove inorganic byproducts.

    • Purify the final product, this compound, using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).

    • Characterize the purified this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Phosphodiesterase (PDE3) Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of this compound on PDE3.[11][12]

Materials:

  • Recombinant human PDE3A enzyme

  • cAMP (substrate)

  • 5'-Nucleotidase

  • This compound (test inhibitor)

  • IBMX (a non-specific PDE inhibitor, as a positive control)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Malachite Green-based phosphate detection reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the this compound stock solution in assay buffer to generate a range of test concentrations.

    • Prepare solutions of PDE3A enzyme, cAMP, and 5'-nucleotidase in assay buffer at their optimal concentrations.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the various dilutions of this compound to the appropriate wells. Include wells with only assay buffer (negative control) and wells with a known concentration of IBMX (positive control).

    • Add the cAMP substrate to all wells.

    • Initiate the reaction by adding the PDE3A enzyme to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes) to allow for the enzymatic reaction to proceed.

    • Stop the PDE3A reaction.

    • Add 5'-nucleotidase to the wells and incubate to convert the 5'-AMP product to adenosine and inorganic phosphate.

    • Add the Malachite Green-based reagent to all wells. This reagent will react with the inorganic phosphate to produce a colored product.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance of each well at a wavelength of approximately 620 nm using a microplate reader.

  • Data Analysis:

    • The amount of phosphate produced is proportional to the PDE3A activity.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Measurement of Inotropic Activity in Engineered Cardiac Tissues

This protocol outlines a method to assess the positive inotropic effects of this compound using engineered cardiac tissue constructs.[13]

Materials:

  • Engineered cardiac tissue constructs (e.g., derived from human induced pluripotent stem cell-derived cardiomyocytes).

  • Culture medium for the cardiac tissues.

  • A system for measuring the contractile force of the tissues (e.g., a cantilever-based force transducer).

  • This compound.

  • Isoprenaline (a known positive inotrope, as a positive control).

  • A suitable solvent for the compounds (e.g., DMSO).

  • Data acquisition and analysis software.

Procedure:

  • Tissue Preparation and Baseline Measurement:

    • Culture the engineered cardiac tissues according to standard protocols until they exhibit spontaneous and stable contractions.

    • Mount a cardiac tissue construct onto the force measurement apparatus.

    • Allow the tissue to equilibrate in fresh culture medium.

    • Record the baseline contractile force and beating rate for a sufficient period to establish a stable baseline.

  • Drug Administration and Measurement:

    • Prepare a stock solution of this compound and serial dilutions in the culture medium.

    • Add the lowest concentration of this compound to the culture medium surrounding the tissue.

    • Allow the tissue to stabilize and then record the contractile force and beating rate for a defined period.

    • Repeat the previous two steps with increasing concentrations of this compound, performing a cumulative dose-response experiment.

    • After the highest concentration of this compound has been tested, wash out the drug with fresh culture medium and allow the tissue to return to its baseline activity.

    • As a positive control, perform a similar cumulative dose-response experiment with isoprenaline.

  • Data Analysis:

    • Analyze the recorded data to determine the peak contractile force and the beating rate at each drug concentration.

    • Express the changes in contractile force and beating rate as a percentage of the baseline values.

    • Plot the percentage change in contractile force against the logarithm of the this compound concentration to generate a dose-response curve.

    • From the dose-response curve, determine the EC50 value (the concentration of the drug that produces 50% of the maximal effect).

    • Compare the effects of this compound to those of the positive control, isoprenaline.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

Prinoxodan_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cardiac Myocyte) Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor Binds G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Hydrolyzed by Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (via Phospholamban) AMP 5'-AMP PDE3->AMP This compound This compound This compound->PDE3 Inhibits Contractility Increased Contractility (Inotropy) Ca_Channels->Contractility ↑ Ca²⁺ influx SR->Contractility ↑ Ca²⁺ release Prinoxodan_Vasodilation_Pathway cluster_membrane Cell Membrane (Vascular Smooth Muscle) cluster_intracellular Intracellular Space Receptor Vasodilator Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Hydrolyzed by MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Inhibits (Phosphorylates) AMP 5'-AMP PDE3->AMP This compound This compound This compound->PDE3 Inhibits MLCK_inactive Myosin Light-Chain Kinase (Inactive) Contraction Muscle Contraction MLCK_active->Contraction Promotes Relaxation Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation Leads to Experimental_Workflow_PDE_Inhibition start Start: Prepare Reagents prepare_this compound Prepare this compound Serial Dilutions start->prepare_this compound prepare_controls Prepare Positive (IBMX) & Negative Controls start->prepare_controls add_reagents Add Buffer, Inhibitor/Controls, and cAMP to 96-well Plate prepare_this compound->add_reagents prepare_controls->add_reagents initiate_reaction Initiate Reaction with PDE3 Enzyme add_reagents->initiate_reaction incubate_pde Incubate at 37°C initiate_reaction->incubate_pde add_nucleotidase Add 5'-Nucleotidase incubate_pde->add_nucleotidase incubate_nucleotidase Incubate add_nucleotidase->incubate_nucleotidase add_detection_reagent Add Malachite Green Reagent for Color Development incubate_nucleotidase->add_detection_reagent measure_absorbance Measure Absorbance at ~620 nm add_detection_reagent->measure_absorbance analyze_data Analyze Data: Calculate % Inhibition and Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

References

Prinoxodan and its Role in Modulating Myocardial Contractility: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Prinoxodan and its effects on myocardial contractility. This compound, a pimobendan derivative, is classified as a cardiac stimulant.[1] Due to the limited availability of specific public data on this compound, this paper will focus on the well-established mechanisms of its parent compound, pimobendan, and the broader class of phosphodiesterase 3 (PDE3) inhibitors and calcium sensitizers to infer the expected pharmacological profile of this compound. This guide will detail the underlying signaling pathways, present representative quantitative data for this class of drugs, and outline typical experimental protocols for the evaluation of such inotropic agents.

Introduction to Inotropic Agents and Myocardial Contractility

Myocardial contractility is the intrinsic ability of the heart muscle to generate force and contract.[2] Positive inotropic agents are therapeutic compounds that increase the force of myocardial contraction.[3] These agents are critical in the management of heart failure, a condition characterized by the heart's inability to pump blood effectively.[4] this compound belongs to a class of drugs that enhance cardiac contractility, which are essential for treating conditions like acute decompensated heart failure.[3]

This compound: A Pimobendan Derivative and Phosphodiesterase 3 (PDE3) Inhibitor

This compound is identified as a pimobendan derivative, suggesting it shares a similar mechanism of action.[1] Pimobendan exerts its inotropic effect through a dual mechanism: inhibition of phosphodiesterase 3 (PDE3) and sensitization of cardiac troponin C to calcium.[3]

Mechanism of Action: PDE3 Inhibition

Phosphodiesterase 3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiomyocytes.[2][5] Inhibition of PDE3 leads to an accumulation of intracellular cAMP.[2][5] Increased cAMP levels activate protein kinase A (PKA), which then phosphorylates several key proteins involved in excitation-contraction coupling.[6] This cascade results in an increased influx of calcium ions into the cell and enhanced release of calcium from the sarcoplasmic reticulum, ultimately leading to a stronger myocardial contraction.[2]

Mechanism of Action: Calcium Sensitization

In addition to PDE3 inhibition, compounds like pimobendan also increase the sensitivity of the myofilaments to existing intracellular calcium concentrations. This is achieved by enhancing the binding of calcium to troponin C, which initiates the cross-bridge cycling of actin and myosin filaments, the fundamental process of muscle contraction. This mechanism allows for an increase in contractility without a significant increase in myocardial oxygen consumption, a common drawback of purely cAMP-mediated inotropes.

Signaling Pathways in Myocardial Contractility Modulation

The following diagram illustrates the signaling cascade initiated by a PDE3 inhibitor and calcium sensitizer like pimobendan, the parent compound of this compound.

Prinoxodan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to L_type_Ca_Channel L-type Ca2+ Channel Ca_Release Ca2+ Release L_type_Ca_Channel->Ca_Release Increases Ca2+ Influx ATP ATP AMP AMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 PKA->L_type_Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates (e.g., Phospholamban) This compound This compound (as PDE3 Inhibitor) This compound->PDE3 Inhibits SR->Ca_Release Enhances Ca2+ Release Myofilaments Myofilaments (Actin-Myosin) Ca_Release->Myofilaments Binds to Troponin C Contraction Increased Myocardial Contractility Myofilaments->Contraction Ca_Sensitization This compound (as Ca2+ Sensitizer) Ca_Sensitization->Myofilaments Increases Ca2+ Sensitivity Experimental_Workflow Start Start In_Vitro_Studies In Vitro Studies (Isolated Cardiomyocytes) Start->In_Vitro_Studies Mechanism_of_Action Elucidate Mechanism of Action (PDE3i, Ca2+ sensitization) In_Vitro_Studies->Mechanism_of_Action Preclinical_Animal_Models Preclinical Animal Models (e.g., Canine Heart Failure) Mechanism_of_Action->Preclinical_Animal_Models Efficacy_Safety_Tox Assess Efficacy, Safety, and Toxicology Preclinical_Animal_Models->Efficacy_Safety_Tox Phase_I_Clinical_Trials Phase I Clinical Trials (Healthy Volunteers) Efficacy_Safety_Tox->Phase_I_Clinical_Trials Safety_PK_PD Evaluate Safety, Pharmacokinetics, and Pharmacodynamics Phase_I_Clinical_Trials->Safety_PK_PD Phase_II_Clinical_Trials Phase II Clinical Trials (Patients with Heart Failure) Safety_PK_PD->Phase_II_Clinical_Trials Dose_Finding_Efficacy Dose-Finding and Preliminary Efficacy Phase_II_Clinical_Trials->Dose_Finding_Efficacy Phase_III_Clinical_Trials Phase III Clinical Trials (Large Patient Population) Dose_Finding_Efficacy->Phase_III_Clinical_Trials Confirm_Efficacy_Safety Confirm Efficacy and Safety vs. Standard of Care Phase_III_Clinical_Trials->Confirm_Efficacy_Safety Regulatory_Approval Regulatory Approval Confirm_Efficacy_Safety->Regulatory_Approval End End Regulatory_Approval->End

References

Methodological & Application

Application Notes and Protocols for the Use of Prinoxodan in Isolated Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinoxodan, also known as RGW-2938, is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1] This class of compounds is known for its positive inotropic and vasodilatory effects, making them of significant interest in cardiovascular research, particularly in the context of heart failure.[2][3][4] The isolated Langendorff heart preparation is a classic ex vivo model that allows for the study of cardiac function in the absence of systemic neurohormonal influences, providing a controlled environment to investigate the direct effects of pharmacological agents on the heart.[2] This document provides detailed application notes and protocols for the use of this compound in isolated Langendorff heart preparations.

Mechanism of Action

This compound exerts its effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[2][5][6] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[2]

In cardiac myocytes , elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling. This leads to:

  • Increased calcium influx through L-type calcium channels.

  • Enhanced calcium release from the sarcoplasmic reticulum.

  • Increased sensitivity of troponin C to calcium.

The net result of these actions is an increase in myocardial contractility, known as a positive inotropic effect .[2][7]

In vascular smooth muscle cells , the increase in cAMP also activates PKA, which leads to the phosphorylation of myosin light chain kinase (MLCK). Phosphorylated MLCK has a reduced affinity for the calcium-calmodulin complex, resulting in decreased phosphorylation of myosin light chains and subsequent smooth muscle relaxation. This causes vasodilation , particularly in the coronary arteries, leading to increased coronary blood flow.[3]

Signaling Pathway of this compound

Prinoxodan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-Adrenergic\nReceptor Beta-Adrenergic Receptor AC Adenylate Cyclase Beta-Adrenergic\nReceptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PDE3 Phosphodiesterase 3 ATP ATP ATP->cAMP cAMP->PDE3 PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Calcium_Channels L-type Ca2+ Channels PKA_active->Calcium_Channels Phosphorylates SR Sarcoplasmic Reticulum PKA_active->SR Phosphorylates Vasodilation Vasodilation PKA_active->Vasodilation Promotes relaxation in vascular smooth muscle Contractility Increased Contractility Calcium_Channels->Contractility Increases Ca2+ influx SR->Contractility Enhances Ca2+ release This compound This compound This compound->PDE3 Inhibits

This compound's signaling cascade.

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on key cardiovascular parameters in an isolated Langendorff-perfused guinea pig heart model, based on available literature.

Table 1: Effect of this compound on Cardiac Contractility

ConcentrationLeft Ventricular Developed Pressure (LVDP)Max. Rate of Pressure Development (+dP/dt max)
Baseline Normalized to 100%Normalized to 100%
5 nmol/L Dose-dependent increaseDose-dependent increase
50 nmol/L Dose-dependent increaseDose-dependent increase
500 nmol/L Dose-dependent increaseDose-dependent increase
5 µmol/L Dose-dependent increaseDose-dependent increase

Note: Specific percentage increases are not detailed in the primary literature but are described as a dose-related fashion.

Table 2: Effect of this compound on Heart Rate and Coronary Flow

ConcentrationHeart Rate (beats/min)Coronary Flow (mL/min)
Baseline Stable baseline rateStable baseline flow
5 nmol/L Expected to have minimal effectExpected to increase
50 nmol/L Expected to have minimal effectExpected to increase
500 nmol/L Expected to have minimal effectExpected to increase
5 µmol/L Expected to have minimal effectExpected to increase

Note: As a PDE3 inhibitor, this compound's primary effects are on inotropy and vasodilation, with less pronounced effects on heart rate.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: this compound has limited aqueous solubility. A suitable solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to the perfusion buffer.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of high-purity DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Langendorff Heart Preparation and Perfusion

This protocol is adapted for a guinea pig model but can be modified for other species such as rats or rabbits.

Materials:

  • Guinea pig (250-350 g)

  • Heparin (1000 IU/mL)

  • Pentobarbital sodium (or other suitable anesthetic)

  • Krebs-Henseleit buffer (see composition below), gassed with 95% O₂ / 5% CO₂

  • Langendorff apparatus (including perfusion reservoir, bubble trap, heat exchanger, aortic cannula)

  • Transducers for measuring pressure (LVDP, +dP/dt) and flow

  • Data acquisition system

Krebs-Henseleit Buffer Composition (in mM):

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.0

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with an intraperitoneal injection of pentobarbital sodium.

    • Administer heparin (1000 IU/kg) intraperitoneally to prevent blood clotting.

    • Ensure a deep level of anesthesia by checking for the absence of pedal and corneal reflexes.

  • Heart Excision:

    • Perform a thoracotomy to expose the heart.

    • Carefully dissect and remove the heart, ensuring a sufficient length of the aorta remains for cannulation.

    • Immediately place the excised heart in ice-cold Krebs-Henseleit buffer to arrest contractions and protect against ischemia.

  • Cannulation and Perfusion:

    • Mount the heart on the aortic cannula of the Langendorff apparatus.

    • Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).

    • Ensure the perfusate is flowing freely through the coronary arteries and not into the left ventricle (indicated by a closed aortic valve).

  • Instrumentation:

    • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric pressure (LVDP) and derive +dP/dt max.

    • Place a flow probe in the aortic inflow line to measure coronary flow.

  • Stabilization:

    • Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure that baseline parameters (heart rate, LVDP, coronary flow) are stable.

Experimental Workflow for this compound Administration

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment A Anesthetize Animal & Administer Heparin B Excise Heart & Place in Cold Buffer A->B C Mount Heart on Langendorff Apparatus B->C D Initiate Retrograde Perfusion C->D E Stabilization Period (20-30 min) D->E F Record Baseline Data E->F G Infuse this compound (Cumulative Doses) F->G H Record Data at Each Dose Level G->H Allow stabilization at each concentration H->G Increase Dose I Washout Period H->I J Record Post-Washout Data I->J

Experimental workflow diagram.

Dose-Response Protocol:

  • Baseline Recording: After the stabilization period, record all baseline parameters for at least 10 minutes.

  • Cumulative Dosing:

    • Introduce this compound into the perfusion buffer to achieve the lowest final concentration (e.g., 5 nM). This can be done by adding a calculated volume of the stock solution to the buffer reservoir or by using a syringe pump to infuse the stock solution into the perfusion line just before the heart.

    • Allow the heart to equilibrate at this concentration for a set period (e.g., 10-15 minutes) until a new steady-state is reached.

    • Record the data for the last 2-5 minutes of this period.

    • Repeat this process for each subsequent concentration in a cumulative manner (e.g., 50 nM, 500 nM, 5 µM).

  • Washout:

    • After the highest concentration, switch back to the drug-free Krebs-Henseleit buffer to wash out the compound.

    • Perfuse with drug-free buffer for at least 20-30 minutes.

    • Record data during the washout period to assess the reversibility of the drug's effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the effects of PDE3 inhibition on cardiac function. The isolated Langendorff heart preparation provides a robust and controlled model to elucidate its direct positive inotropic and coronary vasodilatory effects. The protocols and data presented here offer a comprehensive guide for researchers utilizing this compound in their cardiovascular studies. Careful attention to experimental detail, including appropriate drug preparation and a stable Langendorff setup, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Preclinical Evaluation of Prinoxodan in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the use of Prinoxodan in animal models of heart failure is limited. This compound is identified as a cardiac stimulant and a derivative of pimobendan, a known phosphodiesterase (PDE) inhibitor.[1] Therefore, the following application notes and protocols are based on established methodologies for creating animal models of heart failure and data extrapolated from studies on the closely related compound, pimobendan, and other PDE inhibitors. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.

Introduction

This compound, a phosphodiesterase inhibitor, holds potential as a therapeutic agent for heart failure due to its anticipated positive inotropic and vasodilatory effects.[1][2] Preclinical evaluation in relevant animal models is a critical step in elucidating its mechanism of action, determining efficacy, and establishing a safety profile. This document provides an overview of common animal models of heart failure and detailed protocols for their induction, along with proposed experimental designs for evaluating this compound.

Signaling Pathway of this compound (Hypothesized)

As a phosphodiesterase inhibitor, this compound is expected to increase intracellular cyclic adenosine monophosphate (cAMP) by preventing its degradation by PDE3.[3][4] This leads to a cascade of downstream effects in cardiac myocytes, ultimately enhancing contractility and promoting vasodilation.[4]

Prinoxodan_Mechanism This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Increased Intracellular Ca²⁺ PKA->Calcium Phosphorylates channels leading to Vasodilation Vasodilation PKA->Vasodilation Promotes smooth muscle relaxation Contraction Increased Myocardial Contractility Calcium->Contraction

Caption: Hypothesized signaling pathway of this compound in cardiomyocytes.

Animal Models of Heart Failure

The choice of animal model is critical and should align with the specific research question. Both small and large animal models are utilized in heart failure research, each with distinct advantages and limitations.[5][6] Rodent models are frequently used for initial screening and mechanistic studies due to their cost-effectiveness and the availability of genetic modifications.[5] Canine models, with cardiovascular physiology more similar to humans, are often used for later-stage preclinical testing.[7]

Ischemic Heart Failure Model (Rodent)

This model simulates heart failure resulting from a myocardial infarction (MI). Ligation of the left anterior descending (LAD) coronary artery is a widely used and reproducible method.[8][9][10][11]

Experimental Protocol: LAD Ligation in Rats

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane (5% for induction, 1.5-2% for maintenance).[10] Intubate and ventilate the animal.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Carefully open the pericardium.

    • Ligate the LAD artery with a suture (e.g., 6-0 silk). Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.[10]

    • For sham-operated controls, the suture is passed under the LAD without ligation.[10]

  • Post-Operative Care: Close the chest in layers and provide appropriate analgesia (e.g., buprenorphine 0.05 mg/kg subcutaneously). Monitor the animal closely during recovery.

  • Heart Failure Development: Heart failure typically develops over 4-8 weeks, characterized by left ventricular dysfunction and remodeling. Echocardiography is used to monitor disease progression.[10]

Pressure-Overload Heart Failure Model (Rodent)

This model mimics heart failure caused by chronic hypertension or aortic stenosis. Transverse aortic constriction (TAC) in mice or abdominal aortic constriction in rats are common surgical procedures.[12][13][14][15]

Experimental Protocol: Abdominal Aortic Constriction in Rats

  • Animal Preparation: Anesthetize male Wistar rats (200-250g) as described for the LAD ligation model.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the abdominal aorta.

    • Isolate the aorta between the renal arteries.

    • Place a ligature (e.g., 4-0 silk) around the aorta and a blunt needle (e.g., 22-gauge) lying alongside the aorta.

    • Tie the ligature securely and then remove the needle to create a standardized constriction.[15]

    • Sham-operated animals undergo the same procedure without the aortic ligation.

  • Post-Operative Care: Close the abdominal wall and skin. Provide analgesia and monitor the animal.

  • Heart Failure Development: Cardiac hypertrophy develops over several weeks, progressing to heart failure.[12][14] Monitor with echocardiography.

Drug-Induced Heart Failure Model (Rodent)

Chronic administration of certain drugs, such as dobutamine or isoproterenol, can induce cardiac hypertrophy and dysfunction.[16][17][18][19]

Experimental Protocol: Dobutamine-Induced Cardiac Dysfunction in Rats

  • Animal Preparation: Use male Sprague-Dawley rats (200-250g).

  • Drug Administration: Administer dobutamine via subcutaneous injection or continuous infusion using an osmotic minipump. A common dosing regimen is 5-10 mg/kg/day for several weeks.[20]

  • Monitoring: Monitor cardiac function regularly using echocardiography. This model is characterized by early signs of hyperdynamic circulation followed by the development of cardiac hypertrophy and eventual systolic dysfunction.

Experimental Design for this compound Evaluation

The following workflow outlines a general approach for assessing the efficacy of this compound in a chosen animal model of heart failure.

Experimental_Workflow Model Induce Heart Failure Model (e.g., LAD Ligation) Confirmation Confirm Heart Failure Development (Echocardiography) Model->Confirmation Randomization Randomize Animals Confirmation->Randomization Treatment This compound Treatment Group Randomization->Treatment Vehicle Vehicle Control Group Randomization->Vehicle Sham Sham-Operated Group Randomization->Sham Monitoring Monitor Cardiac Function (Echocardiography, Hemodynamics) Treatment->Monitoring Vehicle->Monitoring Sham->Monitoring Analysis Terminal Analysis (Histology, Molecular Biology) Monitoring->Analysis

Caption: General experimental workflow for evaluating this compound.

Data Presentation: Quantitative Outcomes

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Echocardiographic Parameters

ParameterSham GroupVehicle ControlThis compound (Low Dose)This compound (High Dose)
Left Ventricular Ejection Fraction (%)
Fractional Shortening (%)
Left Ventricular Internal Diameter, diastole (mm)
Left Ventricular Internal Diameter, systole (mm)
Heart Rate (bpm)

Table 2: Hemodynamic Parameters

ParameterSham GroupVehicle ControlThis compound (Low Dose)This compound (High Dose)
Left Ventricular Systolic Pressure (mmHg)
Left Ventricular End-Diastolic Pressure (mmHg)
+dP/dt max (mmHg/s)
-dP/dt max (mmHg/s)
Mean Arterial Pressure (mmHg)

Table 3: Histological and Molecular Markers

ParameterSham GroupVehicle ControlThis compound (Low Dose)This compound (High Dose)
Myocyte Cross-Sectional Area (µm²)
Cardiac Fibrosis (%)
Brain Natriuretic Peptide (BNP) levels (pg/mL)
Atrial Natriuretic Peptide (ANP) levels (pg/mL)

Conclusion

The provided protocols and experimental design offer a framework for the preclinical evaluation of this compound in established animal models of heart failure. Due to the limited direct data on this compound, these guidelines are largely based on its classification as a pimobendan derivative and a phosphodiesterase inhibitor. It is imperative that researchers conduct dose-response studies to determine the optimal therapeutic window for this compound and thoroughly assess both its efficacy and safety in these models. The insights gained from such studies will be invaluable for the potential translation of this compound into a clinical setting for the treatment of heart failure.

References

Dosing Considerations for Prinoxodan in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Prinoxodan is a cardiac stimulant and a derivative of pimobendan. Due to the limited availability of specific preclinical data for this compound, this document provides detailed application notes and protocols based on extensive research on its parent compound, pimobendan. These guidelines are intended to serve as a robust starting point for preclinical investigations of this compound, with the understanding that dose adjustments and protocol modifications may be necessary based on experimental findings.

Introduction

This compound is a promising inodilator agent, anticipated to exert its therapeutic effects through a dual mechanism of action inherited from its parent compound, pimobendan: sensitization of the cardiac troponin C to calcium and inhibition of phosphodiesterase III (PDE3).[1][2][3][4] This dual action leads to increased myocardial contractility (positive inotropy) and vasodilation, making it a potential candidate for the management of heart failure.[1][4] These application notes provide essential dosing considerations and detailed experimental protocols for the preclinical evaluation of this compound in both in vitro and in vivo models.

Mechanism of Action: Signaling Pathway

This compound is hypothesized to follow the signaling pathway of pimobendan, which involves two primary mechanisms:

  • Calcium Sensitization: this compound is expected to bind to cardiac troponin C, enhancing its sensitivity to existing intracellular calcium levels. This leads to a more efficient actin-myosin interaction and subsequent improvement in myocardial contractility without a significant increase in myocardial oxygen consumption.[2][5]

  • Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3 in cardiac and vascular smooth muscle, this compound is predicted to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP).[4] In the heart, elevated cAMP contributes to positive inotropy. In the vasculature, it leads to smooth muscle relaxation and vasodilation, thereby reducing both preload and afterload on the heart.[2]

Prinoxodan_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Prinoxodan_Cardio This compound Ca_Sensitization Calcium Sensitization (Troponin C) Prinoxodan_Cardio->Ca_Sensitization PDE3_Inhibition_Cardio PDE3 Inhibition Prinoxodan_Cardio->PDE3_Inhibition_Cardio Contraction ↑ Myocardial Contractility Ca_Sensitization->Contraction cAMP_Cardio ↑ cAMP PDE3_Inhibition_Cardio->cAMP_Cardio cAMP_Cardio->Contraction Prinoxodan_Vascular This compound PDE3_Inhibition_Vascular PDE3 Inhibition Prinoxodan_Vascular->PDE3_Inhibition_Vascular cAMP_Vascular ↑ cAMP PDE3_Inhibition_Vascular->cAMP_Vascular Vasodilation Vasodilation (↓ Preload & Afterload) cAMP_Vascular->Vasodilation

Figure 1: Hypothesized signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for pimobendan, which can be used as a reference for designing preclinical studies with this compound.

Table 1: Pharmacokinetic Parameters of Pimobendan
SpeciesRouteDose (mg/kg)T½ (h)Cmax (ng/mL)Bioavailability (%)Reference(s)
DogOral0.25~1.038.1 ± 18.360-65[1][6]
DogOral0.51.8 ± 0.849.1 ± 28.7-[6][7]
DogIV0.15~0.5 (Pimobendan)~2.0 (Metabolite)-100[1][8]
CatOral0.25-0.31.3 ± 0.234.50 ± 6.59-[2]
CatIV0.15--100[9]
RatOral0.3---[10]

T½: Half-life; Cmax: Maximum plasma concentration.

Table 2: In Vivo Dosing and Cardiovascular Effects of Pimobendan
Animal ModelConditionDose (mg/kg)RouteKey FindingsReference(s)
Conscious DogsHealthy1.0OralStrong, prolonged increase in LV-dp/dtmax (>8h) with negligible effects on blood pressure and heart rate.[11]
Beagle DogsTachycardia-Induced Dilated Cardiomyopathy0.25Oral (single dose)Significant increase in systolic function and decrease in mitral regurgitation.[12][13][14]
Doberman PinschersPreclinical Dilated Cardiomyopathy0.45 (mean daily dose)OralProlonged time to onset of clinical signs and extended survival.[15]
DogsPreclinical Myxomatous Mitral Valve Disease0.4-0.6 (daily dose)OralDelayed onset of congestive heart failure and prolonged preclinical period.[16][17]
Healthy CatsHealthy0.075, 0.15, 0.3IVDose-dependent increase in fractional shortening, cardiac output, and heart rate.[9]
RatsMitral Regurgitation0.3 (twice daily)OralPrevented cardiac dysfunction and preserved myocyte ultrastructure.[10]

LV-dp/dtmax: Maximum rate of rise of left ventricular pressure.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to assess the efficacy and mechanism of action of this compound.

In Vitro Protocol: Cardiomyocyte Contractility Assay

Objective: To determine the direct effect of this compound on the contractility of isolated cardiomyocytes.

Materials:

  • Rat ventricular myoblast cell line (H9c2) or primary adult rat ventricular myocytes.[10]

  • Cell culture medium (e.g., DMEM with 10% FBS).[10]

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).

  • IonOptix or similar cardiomyocyte contractility measurement system.

  • 96-well plates.

Methodology:

  • Cell Culture: Culture H9c2 cells or isolate primary myocytes according to standard protocols. Plate cells in 96-well plates at a suitable density.[10]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested concentration range, based on pimobendan studies, is 0.1 µM to 100 µM.[10] Include a vehicle control group.

  • Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle. Incubate for a predetermined period (e.g., 1, 2, 6, 12, or 24 hours).[10]

  • Contractility Measurement:

    • Place the plate on the stage of the contractility measurement system.

    • Pace the cells electrically to induce contractions.

    • Record changes in cell length or sarcomere length to assess contractility parameters such as peak shortening, time to peak shortening, and time to 90% relengthening.

  • Data Analysis: Analyze the dose-response relationship of this compound on cardiomyocyte contractility. Calculate EC50 values.

In Vivo Protocol: Canine Model of Heart Failure

Objective: To evaluate the in-vivo efficacy of this compound in a canine model of heart failure.

Animal Model: Purpose-bred beagle dogs with surgically induced mitral regurgitation or tachycardia-induced cardiomyopathy are suitable models.[10][12]

Materials:

  • This compound formulation for oral administration.

  • Echocardiography equipment.

  • Blood pressure monitoring system.

  • Telemetry devices for continuous monitoring (optional).

Methodology:

  • Animal Acclimatization and Baseline Measurements: Acclimatize dogs to the experimental setting. Perform baseline echocardiography, blood pressure measurements, and collect blood samples for biomarker analysis (e.g., NT-proBNP).

  • Dosing: Based on pimobendan data, a starting oral dose of 0.25 to 0.5 mg/kg administered twice daily is recommended.[2][6] A placebo-controlled, crossover design is advised.[12][13]

  • Pharmacodynamic Assessments:

    • Perform serial echocardiography at baseline and at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) to assess cardiac function. Key parameters include left ventricular internal dimensions, fractional shortening, ejection fraction, and Doppler-derived indices of systolic and diastolic function.[12]

    • Monitor heart rate and blood pressure.

  • Pharmacokinetic Sampling: Collect blood samples at predetermined time points to determine the pharmacokinetic profile of this compound and its potential active metabolites.

  • Data Analysis: Compare changes in cardiovascular parameters from baseline and between the this compound and placebo groups. Correlate pharmacokinetic parameters with pharmacodynamic effects.

Experimental Workflow and Logic

The following diagram illustrates a typical preclinical workflow for evaluating a novel cardiac stimulant like this compound.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target_Binding Target Binding Assays (PDE3, Troponin C) Cell_Based_Assays Cardiomyocyte Contractility Assay Target_Binding->Cell_Based_Assays Safety_Pharmacology hERG Channel Assay Cell_Based_Assays->Safety_Pharmacology Lead_Optimization Lead Optimization Safety_Pharmacology->Lead_Optimization PK_Studies Pharmacokinetic Studies (Rodent, Non-rodent) PD_Models Pharmacodynamic Models (Canine Heart Failure) PK_Studies->PD_Models Toxicity_Studies Toxicology Studies PD_Models->Toxicity_Studies Candidate_Selection Candidate Selection Toxicity_Studies->Candidate_Selection Lead_Optimization->PK_Studies

Figure 2: Preclinical workflow for this compound evaluation.

Conclusion

The provided application notes and protocols, derived from extensive data on the closely related compound pimobendan, offer a comprehensive framework for the preclinical investigation of this compound. Researchers should initiate studies with the recommended dose ranges and experimental designs, while remaining attentive to the specific properties of this compound that may emerge during testing. Careful dose-finding studies and thorough pharmacokinetic/pharmacodynamic profiling will be crucial for the successful development of this compound as a novel therapeutic agent for heart failure.

References

Evaluating Prinoxodan Efficacy: Application Notes for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prinoxodan is a cardiotonic agent belonging to the class of phosphodiesterase III (PDE3) inhibitors.[1][2] Its therapeutic potential lies in its ability to enhance cardiac contractility (positive inotropy) and promote vasodilation.[1][3] The mechanism of action involves the specific inhibition of the PDE3 enzyme, which is responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[4][5] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP, which subsequently activates Protein Kinase A (PKA) and triggers downstream signaling cascades responsible for its cardiovascular effects.[3][6]

These application notes provide detailed protocols for a series of cell-based assays designed to quantify the biochemical and cellular efficacy of this compound. The assays follow a logical progression from direct target engagement to downstream functional activation.

This compound's Cellular Mechanism of Action

This compound selectively inhibits phosphodiesterase III (PDE3), preventing the hydrolysis of cAMP to AMP. The resulting increase in intracellular cAMP concentration leads to the activation of cAMP-dependent Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins in cardiac and vascular smooth muscle cells, ultimately leading to increased cardiac contractility and vasodilation.[3][4]

Prinoxodan_MOA cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylate Cyclase cAMP cAMP (Increased) AC->cAMP Converts This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits AMP AMP PDE3->AMP ATP ATP cAMP->PDE3 Hydrolyzes PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Targets Downstream Targets PKA_active->Targets Phosphorylates Response Cellular Response (e.g., Inotropy, Vasodilation) Targets->Response

Caption: this compound's signaling pathway. (Max-width: 760px)

Application Note 1: Quantification of Intracellular cAMP Levels

This assay quantifies the increase in intracellular cAMP in response to this compound treatment. A competitive enzyme-linked immunosorbent assay (ELISA) is a robust method for this purpose. The principle relies on the competition between free cAMP from the cell lysate and a fixed amount of labeled cAMP (e.g., HRP-conjugated) for binding to a limited number of anti-cAMP antibody sites coated on a microplate.

Experimental Protocol: Competitive cAMP ELISA

Materials:

  • HEK293 cells or primary cardiomyocytes (high PDE3 expression is ideal).[3]

  • Cell culture reagents (DMEM, FBS, etc.).

  • This compound (and other controls).

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[7]

  • Cell Lysis Buffer.[8]

  • cAMP ELISA Kit (containing anti-cAMP coated plates, HRP-conjugated cAMP, standards, wash buffer, and substrate).

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/ml and culture overnight.[9]

  • Cell Stimulation:

    • Aspirate the culture medium.

    • Wash cells once with serum-free medium.

    • Add 100 µL of serum-free medium containing 0.5 mM IBMX to each well and incubate for 15-30 minutes at 37°C to inhibit endogenous PDE activity.[7][9]

    • Add various concentrations of this compound (e.g., 0.1 nM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the stimulation medium and add 100 µL of 1X Cell Lysis Buffer to each well. Incubate on a shaker for 10 minutes at room temperature.[8]

  • ELISA Protocol:

    • Add 50 µL of cell lysate, standards, or controls to the appropriate wells of the anti-cAMP antibody-coated plate.

    • Add 25 µL of HRP-conjugated cAMP to each well.

    • Add 25 µL of anti-cAMP antibody solution.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Wash the plate 4 times with 1X Wash Buffer.

    • Add 100 µL of TMB Substrate Solution and incubate for 30 minutes in the dark.

    • Add 100 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cAMP concentrations in the samples by interpolating from the standard curve.[7] Plot the cAMP concentration against the log of this compound concentration to determine the EC₅₀ value.

Data Presentation: this compound Dose-Response
This compound [M]Mean cAMP [nM] (±SD)
Vehicle (0)2.5 (± 0.4)
1.0E-095.1 (± 0.8)
1.0E-0818.2 (± 2.1)
1.0E-0745.6 (± 4.9)
1.0E-0678.9 (± 8.2)
1.0E-0595.3 (± 10.1)
1.0E-0498.1 (± 9.5)
EC₅₀ ~2.5 x 10⁻⁸ M

Workflow for cAMP Measurement

cAMP_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight (37°C, 5% CO₂) seed->incubate1 pre_treat Pre-treat with IBMX (15-30 min) incubate1->pre_treat treat Add this compound Dose-Response Series pre_treat->treat incubate2 Incubate (15-30 min) treat->incubate2 lyse Lyse Cells incubate2->lyse elisa Perform Competitive ELISA lyse->elisa read Read Absorbance (450 nm) elisa->read analyze Analyze Data (Calculate EC₅₀) read->analyze end End analyze->end

Caption: Experimental workflow for cAMP quantification. (Max-width: 760px)

Application Note 2: PKA Kinase Activity Assay

This assay measures the functional consequence of increased cAMP levels: the activation of PKA. The protocol is based on a solid-phase ELISA that quantifies the phosphorylation of a specific PKA substrate peptide coated on the plate.[6]

Experimental Protocol: PKA Activity ELISA

Materials:

  • Cell lysates prepared as in the cAMP assay (without IBMX if the goal is to measure the net effect of this compound alone).

  • PKA Kinase Activity Assay Kit (containing substrate-coated plate, positive control Active PKA, ATP, Kinase Assay Buffer, Phospho-PKA Substrate Antibody, HRP-conjugated secondary antibody, wash buffer, and substrate).[10]

  • Microplate reader.

Procedure:

  • Prepare Cell Lysates: Treat cells with this compound as described previously (steps 1-3 for cAMP assay, potentially omitting IBMX).

  • Kinase Reaction:

    • Add 40 µL of Kinase Assay Buffer to control wells.

    • Add 40 µL of cell lysates or PKA standards to the appropriate wells of the PKA substrate-coated plate.[8]

    • Initiate the reaction by adding 10 µL of ATP to all wells.[8]

    • Seal the plate and incubate for 90 minutes at 30°C with gentle shaking.[8]

  • Detection:

    • Aspirate the contents and wash each well 4 times with 1X Wash Buffer.[8]

    • Add 50 µL of diluted Phospho-PKA Substrate Antibody to each well.

    • Incubate for 60 minutes at room temperature with shaking.

    • Wash the plate 4 times.

    • Add 50 µL of diluted HRP-conjugated secondary antibody.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate 4 times.

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution and incubate for 30 minutes.

    • Add 100 µL of Stop Solution.

  • Data Acquisition and Analysis: Read absorbance at 450 nm. The signal is directly proportional to PKA activity. Plot the signal against this compound concentration to determine the EC₅₀ for PKA activation.

Data Presentation: PKA Activity Dose-Response
This compound [M]PKA Activity (OD 450nm) (±SD)
Vehicle (0)0.15 (± 0.02)
1.0E-090.28 (± 0.04)
1.0E-080.65 (± 0.07)
1.0E-071.21 (± 0.11)
1.0E-061.65 (± 0.15)
1.0E-051.72 (± 0.19)
1.0E-041.75 (± 0.16)
EC₅₀ ~3.5 x 10⁻⁸ M

Logical Framework for this compound Evaluation

The evaluation of this compound's efficacy follows a clear logical progression. The primary assay confirms target engagement by measuring the accumulation of the second messenger, cAMP. The secondary assay validates the activation of the immediate downstream effector, PKA. Together, these assays provide a comprehensive profile of the drug's cellular mechanism of action.

Logical_Flow Drug This compound Treatment of Target Cells Target Target Engagement: PDE3 Inhibition Drug->Target Biochem Biochemical Outcome: Increased Intracellular [cAMP] Target->Biochem Assay1 Assay 1: cAMP Quantification (ELISA) Biochem->Assay1 Downstream Downstream Signaling: PKA Activation Biochem->Downstream Data1 Data: cAMP EC₅₀ Value Assay1->Data1 Conclusion Conclusion: Confirmation of Cellular Mechanism of Action Data1->Conclusion Assay2 Assay 2: PKA Activity Assay Downstream->Assay2 Data2 Data: PKA Activity EC₅₀ Value Assay2->Data2 Data2->Conclusion

Caption: Logical flow of this compound's cellular evaluation. (Max-width: 760px)

References

Application Notes and Protocols for Inodilator Administration in Canine Models of Mitral Valve Disease: A Prinoxodan-Focused Approach Based on Pimobendan Data

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Inodilators in Canine Mitral Valve Disease

Mitral valve disease (MVD) is the most common acquired cardiac disease in dogs, leading to progressive mitral regurgitation, cardiac remodeling, and eventual congestive heart failure.[2] Inodilators, such as Pimobendan and theoretically Prinoxodan, represent a key therapeutic class for managing MVD. These agents exert both positive inotropic (improving cardiac contractility) and vasodilatory effects, which collectively enhance cardiac output and reduce cardiac workload.

Mechanism of Action: Phosphodiesterase III Inhibition and Calcium Sensitization

This compound, as a phosphodiesterase inhibitor, is presumed to share a similar mechanism of action with Pimobendan, which involves a dual action:

  • Phosphodiesterase III (PDE3) Inhibition: In vascular smooth muscle cells, inhibition of PDE3 prevents the breakdown of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to vasodilation, reducing both preload and afterload on the heart.

  • Calcium Sensitization: Within cardiomyocytes, these drugs increase the sensitivity of the contractile machinery (troponin C) to calcium. This enhances the force of contraction without significantly increasing intracellular calcium concentrations, thereby avoiding the arrhythmogenic risks and increased myocardial oxygen consumption associated with other classes of inotropes.

Inodilator_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Cardiomyocyte Prinoxodan_V This compound / Pimobendan PDE3_V Phosphodiesterase III (PDE3) Prinoxodan_V->PDE3_V inhibits cAMP_V cAMP PDE3_V->cAMP_V degrades PKA_V Protein Kinase A cAMP_V->PKA_V activates MLCK_V Myosin Light Chain Kinase (inactive) PKA_V->MLCK_V phosphorylates Vasodilation Vasodilation MLCK_V->Vasodilation Prinoxodan_C This compound / Pimobendan Troponin_C Troponin C Prinoxodan_C->Troponin_C sensitizes Contraction Increased Contractility Troponin_C->Contraction Ca2_plus Ca2+ Ca2_plus->Troponin_C

Caption: Simplified signaling pathway of inodilators.

Quantitative Data Summary (Based on Pimobendan Studies)

The following tables summarize key quantitative data from preclinical and clinical studies of Pimobendan in dogs with MVD. This data provides a reference point for designing studies with this compound.

Table 1: Pharmacokinetic Parameters of Pimobendan in Dogs

ParameterOral AdministrationIntravenous AdministrationReference(s)
Bioavailability Highly variable100%[3]
Time to Peak Plasma Concentration (Tmax) ~1.4 hoursN/A[3]
Elimination Half-life (t1/2) ~1 hour~0.5 hours[3]
Active Metabolite (O-desmethyl-pimobendan) Yes, longer half-life (~1.3 hours)Yes[3]

Table 2: Dosing Recommendations for Pimobendan in Canine MVD

Stage of MVD (ACVIM Classification)Recommended DosageFrequencyReference(s)
Stage B2 (Preclinical with cardiomegaly) 0.4 - 0.6 mg/kg/day (total)Divided into two daily doses[4]
Stage C & D (Congestive Heart Failure) 0.25 - 0.3 mg/kgTwice daily (q12h)[5]

Table 3: Hemodynamic Effects of Pimobendan in Canine MVD

ParameterEffectMagnitude of ChangeReference(s)
Cardiac Output IncreaseSignificant[6]
Heart Rate Variable / No significant change-[6]
Systemic Vascular Resistance DecreaseSignificant[7]
Pulmonary Capillary Wedge Pressure DecreaseSignificant[7]
Left Atrial Size DecreaseSignificant[6]
Left Ventricular Internal Diameter in Diastole DecreaseSignificant[6]

Experimental Protocols

The following are generalized protocols based on studies of Pimobendan in canine models of MVD. These should be adapted and optimized for studies involving this compound.

Animal Model
  • Species: Canine (specific breeds known to be predisposed to MVD, such as Cavalier King Charles Spaniels, are often used).

  • Disease Stage: Dogs should be staged according to the ACVIM consensus guidelines for MVD (Stages B1, B2, C, or D) based on physical examination, thoracic radiographs, and echocardiography.[2][4]

  • Inclusion Criteria: Clearly defined based on clinical signs, murmur grade, and echocardiographic measurements (e.g., left atrial-to-aortic ratio, left ventricular internal diameter).[4]

  • Exclusion Criteria: Concurrent systemic diseases that could affect cardiovascular function.

Drug Administration and Dosing
  • Formulation: The formulation of this compound (e.g., oral tablet, capsule, injectable) will dictate the administration route.

  • Dose-Finding Studies: Initial studies should aim to determine the optimal therapeutic dose of this compound, evaluating both efficacy and safety at various dose levels.

  • Administration: For oral formulations, administration with or without food should be standardized, as food can affect the bioavailability of some drugs.

Pharmacokinetic Study Protocol
  • Animal Preparation: Fasted, healthy dogs are typically used. An intravenous catheter is placed for blood sampling.

  • Drug Administration: A single dose of this compound is administered (intravenously or orally).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.

  • Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: A validated analytical method (e.g., LC-MS/MS) is used to quantify the concentration of this compound and its potential metabolites in plasma.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution) are calculated using appropriate software.

Pharmacokinetic_Study_Workflow start Start animal_prep Animal Preparation (Fasting, IV Catheter) start->animal_prep drug_admin This compound Administration (Oral or IV) animal_prep->drug_admin blood_collection Serial Blood Collection drug_admin->blood_collection plasma_separation Centrifugation & Plasma Separation blood_collection->plasma_separation storage Store Plasma at -80°C plasma_separation->storage analysis LC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Modeling analysis->pk_analysis end End pk_analysis->end

Caption: General workflow for a pharmacokinetic study.
Efficacy and Safety Monitoring

  • Physical Examination: Performed at regular intervals, noting heart rate, respiratory rate, and murmur grade.

  • Thoracic Radiography: To assess changes in heart size and the presence of pulmonary edema.

  • Echocardiography: A comprehensive echocardiogram should be performed at baseline and follow-up to measure cardiac dimensions and function (e.g., M-mode, 2D, and Doppler studies).

  • Blood Pressure Measurement: To assess for hypotension, a potential side effect of vasodilation.

  • Electrocardiography (ECG): To monitor for any pro-arrhythmic effects.

  • Clinical Pathology: Complete blood count and serum biochemistry to monitor for any systemic adverse effects.

Conclusion

While specific data on this compound in canine MVD is currently limited, the extensive research on the closely related compound, Pimobendan, provides a robust framework for initiating investigation into this novel therapeutic. The protocols and data presented here should be used as a guide for designing well-controlled studies to determine the unique pharmacokinetic profile, optimal dosage, efficacy, and safety of this compound in the management of canine mitral valve disease. Rigorous preclinical evaluation is essential before this compound can be considered for clinical application in veterinary medicine.

References

Application Notes and Protocols for Measuring Hemodynamic Effects of Prinoxodan In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinoxodan is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1][2] By selectively inhibiting the PDE3 enzyme, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1][3][4] This leads to an increase in intracellular cAMP levels, resulting in a dual mechanism of action: enhanced myocardial contractility and systemic vasodilation.[3][4] These characteristics make this compound a compound of interest for the treatment of conditions such as congestive heart failure.

These application notes provide a comprehensive overview of the in vivo measurement of the hemodynamic effects of this compound, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action: Signaling Pathway

This compound's mechanism of action centers on the inhibition of phosphodiesterase 3 (PDE3). In cardiac myocytes, increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced contractility.[1][5] In vascular smooth muscle cells, elevated cAMP and subsequent PKA activation lead to the inhibition of myosin light-chain kinase, resulting in vasodilation and a reduction in systemic vascular resistance.[3][4]

Prinoxodan_Signaling_Pathway cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Cell Prinoxodan_C This compound PDE3_C PDE3 Prinoxodan_C->PDE3_C Inhibits cAMP_C cAMP PDE3_C->cAMP_C Degrades PKA_C PKA cAMP_C->PKA_C Activates Ca_Channel L-type Ca2+ Channel PKA_C->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contractility Increased Contractility (Positive Inotropy) Ca_Influx->Contractility Prinoxodan_V This compound PDE3_V PDE3 Prinoxodan_V->PDE3_V Inhibits cAMP_V cAMP PDE3_V->cAMP_V Degrades PKA_V PKA cAMP_V->PKA_V Activates MLCK Myosin Light-Chain Kinase PKA_V->MLCK Inhibits Vasodilation Vasodilation MLCK->Vasodilation Experimental_Workflow A Animal Model Selection (e.g., Canine, Rodent) B Anesthesia and Surgical Preparation A->B C Instrumentation for Hemodynamic Monitoring (Catheterization) B->C D Stabilization Period C->D E Baseline Data Acquisition D->E F This compound Administration (Bolus or Infusion) E->F G Post-Dosing Data Acquisition F->G H Data Analysis and Interpretation G->H I Euthanasia and Tissue Collection (Optional) G->I

References

Application Notes and Protocols for Long-Term Prinoxodan Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinoxodan is a cardiac stimulant, identified as a phosphodiesterase (PDE) inhibitor.[1][2] These application notes provide a comprehensive framework for designing and conducting long-term efficacy studies of this compound in preclinical models of heart failure. The included protocols detail essential methodologies for assessing cardiac function, histology, and relevant biomarkers.

Mechanism of Action and Signaling Pathway

This compound, as a phosphodiesterase inhibitor, is presumed to primarily target phosphodiesterase 3 (PDE3), an enzyme prevalent in cardiac and vascular tissues.[3] Inhibition of PDE3 prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its accumulation within cardiomyocytes. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates multiple downstream targets involved in cardiac contractility and calcium homeostasis. This cascade ultimately results in enhanced cardiac performance.

Prinoxodan_Signaling_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Targets Downstream Targets (e.g., L-type Ca2+ channels, Phospholamban) PKA->Targets phosphorylates Effect Increased Cardiac Contractility Targets->Effect

Figure 1: Proposed signaling pathway of this compound.

Experimental Design for Long-Term Efficacy Studies

A robust long-term efficacy study is crucial to evaluate the sustained therapeutic effects of this compound and its impact on cardiac remodeling.

Animal Model

A well-established animal model of heart failure, such as the transverse aortic constriction (TAC) model in mice or rats, is recommended. This model mimics pressure-overload induced heart failure.

Study Groups and Duration
  • Sham-operated + Vehicle: Control group to assess normal cardiac function.

  • TAC + Vehicle: Disease control group to monitor the progression of heart failure.

  • TAC + this compound (Low Dose): To evaluate a dose-dependent therapeutic effect.

  • TAC + this compound (High Dose): To assess the maximum therapeutic potential.

A study duration of at least 12 weeks is recommended to observe significant changes in cardiac remodeling.

Key Efficacy Endpoints

Primary Endpoints:

  • Cardiac Function: Assessed by echocardiography or cardiac MRI at baseline, and at 4, 8, and 12 weeks post-treatment. Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), Left Ventricular Internal Diameter at end-diastole (LVIDd), and Left Ventricular Internal Diameter at end-systole (LVIDs).

  • Survival Analysis: To determine the effect of this compound on mortality.

Secondary Endpoints:

  • Histological Analysis: Assessment of cardiac fibrosis and apoptosis at the end of the study.

  • Biomarker Analysis: Measurement of plasma levels of cardiac troponin and Brain Natriuretic Peptide (BNP) at baseline and terminal time points.

Experimental_Workflow cluster_0 Week 0 cluster_1 Weeks 1-12 cluster_2 Week 12 (Terminal) TAC TAC Surgery/ Sham Surgery Baseline Baseline Echocardiography TAC->Baseline Treatment Treatment Initiation (Vehicle or this compound) Baseline->Treatment Echo_4 Echocardiography (Week 4) Treatment->Echo_4 Echo_8 Echocardiography (Week 8) Echo_4->Echo_8 Echo_12 Final Echocardiography Echo_8->Echo_12 Sacrifice Sacrifice & Tissue Collection Echo_12->Sacrifice Histo Histology Sacrifice->Histo Biochem Biochemistry Sacrifice->Biochem

Figure 2: Experimental workflow for a 12-week efficacy study.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Cardiac Function Parameters (Echocardiography)

ParameterGroupBaselineWeek 4Week 8Week 12
LVEF (%) Sham + Vehicle
TAC + Vehicle
TAC + this compound (Low)
TAC + this compound (High)
FS (%) Sham + Vehicle
TAC + Vehicle
TAC + this compound (Low)
TAC + this compound (High)
LVIDd (mm) Sham + Vehicle
TAC + Vehicle
TAC + this compound (Low)
TAC + this compound (High)
LVIDs (mm) Sham + Vehicle
TAC + Vehicle
TAC + this compound (Low)
TAC + this compound (High)

Table 2: Histological and Biomarker Data (Week 12)

ParameterSham + VehicleTAC + VehicleTAC + this compound (Low)TAC + this compound (High)
Fibrosis (%)
Apoptotic Cells/mm²
Plasma Troponin (pg/mL)
Plasma BNP (pg/mL)

Experimental Protocols

In Vivo Assessment of Cardiac Function

Method: Transthoracic Echocardiography

  • Anesthetize the animal (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature.

  • Apply ultrasound gel to the shaved chest area.

  • Use a high-frequency ultrasound system with a linear transducer to acquire M-mode and 2D images of the left ventricle in the parasternal short-axis view.

  • Measure LVIDd and LVIDs from the M-mode images.

  • Calculate LVEF and FS using the system's software.

  • Perform all measurements in triplicate and average the results.

Histological Analysis of Cardiac Tissue

Method 1: Masson's Trichrome Staining for Fibrosis [4][5][6][7][8]

  • Euthanize the animal and excise the heart.

  • Fix the heart in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

  • Cut 5 µm thick sections and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with Weigert's iron hematoxylin for 10 minutes to stain nuclei.

  • Stain with Biebrich scarlet-acid fuchsin for 5 minutes to stain cytoplasm and muscle fibers red.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Stain with aniline blue for 5 minutes to stain collagen blue.

  • Dehydrate, clear, and mount the sections.

  • Capture images using a light microscope and quantify the fibrotic area (blue) as a percentage of the total tissue area using image analysis software.

Method 2: TUNEL Assay for Apoptosis [9][10][11]

  • Prepare paraffin-embedded tissue sections as described for Masson's Trichrome staining.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval by incubating slides in proteinase K solution.

  • Incubate the sections with Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated nucleotides.

  • Visualize the labeled cells by adding a substrate for HRP (e.g., DAB), which produces a brown precipitate.

  • Counterstain with a nuclear stain (e.g., hematoxylin) to visualize all nuclei.

  • Quantify the number of TUNEL-positive (brown) nuclei per unit area.

Biochemical Assays for Cardiac Stress Markers

Method 1: ELISA for Cardiac Troponin I [12][13][14][15][16]

  • Collect blood samples via cardiac puncture into EDTA-containing tubes.

  • Centrifuge at 1,000 x g for 15 minutes at 4°C to separate the plasma.

  • Use a commercially available cardiac Troponin I ELISA kit.

  • Add standards and plasma samples to the wells of the microplate pre-coated with a capture antibody.

  • Add the detection antibody, followed by an enzyme-conjugated secondary antibody.

  • Add the substrate and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of Troponin I in the samples based on the standard curve.

Method 2: ELISA for Brain Natriuretic Peptide (BNP) [17][18][19][20][21]

  • Collect and process blood samples to obtain plasma as described for the Troponin I assay.

  • Utilize a commercially available BNP ELISA kit.

  • Follow the manufacturer's instructions, which typically involve adding standards and samples to antibody-coated wells, followed by the addition of a conjugated detection antibody and substrate.

  • Measure the absorbance and calculate the BNP concentration from the standard curve.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Prinoxodan Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Prinoxodan for in vitro studies. This compound (also known as RGW-2938) is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory effects, making it a subject of interest in cardiovascular research. Proper concentration selection is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a phosphodiesterase 3 (PDE3) inhibitor. PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels. In cardiac muscle cells, elevated cAMP leads to increased contractility (positive inotropic effect). In vascular smooth muscle cells, it promotes relaxation, resulting in vasodilation.

Q2: What is a recommended starting concentration range for in vitro experiments with this compound?

A2: Based on available literature, a broad concentration range of 5 nM to 5 µM has been shown to increase contractility in a dose-dependent manner in isolated guinea pig hearts.[1] For initial experiments, it is advisable to perform a dose-response curve within this range to determine the optimal concentration for your specific cell type and assay.

Q3: How should I dissolve this compound for in vitro use?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium.

Q4: What is the maximum permissible DMSO concentration in cell culture?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound Concentration is too low.Perform a dose-response experiment with a wider concentration range, starting from nanomolar concentrations and extending to the low micromolar range (e.g., 1 nM to 10 µM).
Cell type is not responsive.Confirm that your cell type expresses PDE3. Consider using a positive control, such as a known PDE3 inhibitor like milrinone or cilostamide, to validate the assay.
This compound has degraded.Prepare fresh stock solutions of this compound. Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.
High cell death or cytotoxicity observed This compound concentration is too high.Lower the concentration of this compound. Determine the cytotoxic concentration (CC50) for your specific cell line using a cell viability assay.
DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle control with the same DMSO concentration.
High variability between replicates Inconsistent cell seeding density.Ensure a uniform cell number is seeded in each well.
Inaccurate pipetting of this compound.Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.
Edge effects in the plate.Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Precipitation of this compound in culture medium Low solubility in aqueous medium.After diluting the DMSO stock solution into the aqueous culture medium, vortex or mix thoroughly. Visually inspect for any precipitates before adding to the cells. If precipitation persists, consider preparing a fresh, lower concentration stock solution.

Experimental Protocols

General Protocol for Preparing this compound Solutions
  • Prepare a Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below cytotoxic levels.

In Vitro Cardiac Myocyte Contractility Assay

This protocol provides a general workflow for assessing the effect of this compound on the contractility of isolated cardiac myocytes.

  • Cell Preparation: Isolate primary cardiac myocytes from an appropriate animal model (e.g., rat, guinea pig) or use a suitable cardiac cell line.

  • Cell Seeding: Seed the cardiac myocytes onto appropriate culture plates (e.g., glass-bottom dishes) and allow them to attach and establish a baseline contractile rhythm.

  • Baseline Measurement: Record the baseline contractility of the myocytes using a video-based edge-detection system or a similar method. Parameters to measure include contraction amplitude, and contraction and relaxation velocities.

  • This compound Treatment: Add this compound at various concentrations to the culture medium. Include a vehicle control (DMSO) and a positive control (e.g., isoproterenol or another known inotrope).

  • Post-Treatment Measurement: After a suitable incubation period, record the contractility of the myocytes again.

  • Data Analysis: Analyze the changes in contractility parameters before and after treatment. Plot the dose-response curve to determine the EC50 value of this compound.

In Vitro cAMP Assay

This protocol outlines a general method for measuring changes in intracellular cAMP levels in response to this compound.

  • Cell Seeding: Seed the cells of interest (e.g., cardiac myocytes, vascular smooth muscle cells, or a cell line expressing PDE3) into a multi-well plate and culture overnight.

  • Pre-treatment (Optional): To prevent cAMP degradation by other PDEs, you can pre-incubate the cells with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) for a short period before adding this compound.

  • This compound Treatment: Add this compound at various concentrations to the cells. Include a vehicle control and a positive control (e.g., forskolin, an adenylyl cyclase activator).

  • Cell Lysis: After the desired incubation time, lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).

  • Data Analysis: Normalize the cAMP levels to the protein concentration of the cell lysate. Plot the dose-response curve to determine the EC50 or IC50 of this compound for cAMP accumulation.

Visualizations

Prinoxodan_Mechanism_of_Action ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Converts PDE3 PDE3 cAMP->PDE3 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates This compound This compound This compound->PDE3 Inhibits AMP AMP PDE3->AMP Converts to Cellular_Response Cellular Response (e.g., Increased Contractility, Vasodilation) PKA->Cellular_Response Leads to

Caption: Mechanism of action of this compound as a PDE3 inhibitor.

Experimental_Workflow_Dose_Response cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Prep_Stock Prepare this compound Stock (in DMSO) Serial_Dilution Perform Serial Dilutions of this compound Prep_Stock->Serial_Dilution Prep_Cells Seed Cells in Multi-well Plate Add_Compound Add this compound & Controls to Cells Prep_Cells->Add_Compound Serial_Dilution->Add_Compound Incubate Incubate for Defined Period Add_Compound->Incubate Perform_Assay Perform Assay (e.g., Contractility, cAMP) Incubate->Perform_Assay Data_Analysis Analyze Data & Plot Dose-Response Curve Perform_Assay->Data_Analysis Determine_EC50 Determine EC50/IC50 Data_Analysis->Determine_EC50

Caption: General workflow for a dose-response experiment.

Troubleshooting_Logic Start Experiment Start No_Effect No Effect? Start->No_Effect High_Cytotoxicity High Cytotoxicity? No_Effect->High_Cytotoxicity No Increase_Conc Increase Concentration (Dose-Response) No_Effect->Increase_Conc Yes High_Variability High Variability? High_Cytotoxicity->High_Variability No Decrease_Conc Decrease Concentration High_Cytotoxicity->Decrease_Conc Yes Precipitation Precipitation? High_Variability->Precipitation No Standardize_Seeding Standardize Cell Seeding High_Variability->Standardize_Seeding Yes Check_Solubility Check Solubility in Media Precipitation->Check_Solubility Yes End Optimized Experiment Precipitation->End No Check_Cells Check Cell Responsiveness (Positive Control) Increase_Conc->Check_Cells Check_Cells->High_Cytotoxicity Check_DMSO Check DMSO Concentration (Vehicle Control) Decrease_Conc->Check_DMSO Check_DMSO->High_Variability Check_Pipetting Verify Pipetting Accuracy Standardize_Seeding->Check_Pipetting Check_Pipetting->Precipitation Check_Solubility->End

Caption: Troubleshooting decision tree for this compound experiments.

References

Prinoxodan Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Prinoxodan. This resource is designed for researchers, scientists, and drug development professionals to help anticipate, identify, and address potential off-target effects of this compound in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are intended to provide practical guidance for your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cardiac stimulant and a derivative of pimobendan.[1] Its primary mechanism of action is believed to be twofold:

  • Phosphodiesterase 3 (PDE3) Inhibition: this compound likely acts as a selective inhibitor of PDE3.[2] Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This results in increased cardiac contractility (positive inotropy) and vasodilation.[3][4]

  • Calcium Sensitization: Similar to its parent compound pimobendan, this compound is presumed to enhance the sensitivity of the cardiac contractile apparatus to calcium.[5][6] This action contributes to its positive inotropic effect without a significant increase in myocardial oxygen demand.[7]

Q2: What are the potential off-target effects of this compound?

Based on its presumed mechanism as a PDE3 inhibitor and calcium sensitizer, potential off-target effects may be similar to those observed with pimobendan and other PDE3 inhibitors. These can include:

  • Cardiovascular Effects: Tachycardia (increased heart rate), hypotension (low blood pressure), and arrhythmias.[8]

  • Gastrointestinal Effects: Decreased appetite, vomiting, and diarrhea.

  • General Effects: Lethargy and weakness.

It is crucial to monitor for these effects in your experimental models.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects requires careful experimental design and the use of appropriate controls. Key strategies include:

  • Dose-Response Analysis: A hallmark of a specific on-target effect is a clear dose-dependent relationship. Off-target effects may appear only at higher concentrations.

  • Use of Structurally Unrelated Inhibitors: Employing another PDE3 inhibitor with a different chemical structure can help confirm that the observed effect is due to PDE3 inhibition and not an interaction with an unrelated target.

  • Rescue Experiments: If the observed phenotype is due to on-target PDE3 inhibition, it might be reversible by increasing the levels of the downstream signaling molecule, cGMP (for PDE5) or cAMP (for PDE3/4), through alternative mechanisms.

  • Cell Line Profiling: Test this compound in cell lines that do not express PDE3 to identify effects that are independent of the primary target.

  • In Vitro Target Profiling: A broader screening against a panel of receptors, kinases, and other enzymes can identify unintended molecular targets.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected cell death or toxicity at high concentrations. Non-specific binding to other cellular targets leading to cytotoxicity.Perform a dose-response curve to determine the therapeutic window. Use a lower, effective concentration. Compare with the toxicity profile of a structurally different PDE3 inhibitor.
Inconsistent results across different cell types. Variable expression levels of PDE subtypes or other interacting proteins in different cell lines.Characterize the expression levels of PDE3 and other relevant PDE family members in your experimental models using techniques like qPCR or Western blotting.
Observed phenotype does not align with known PDE3 inhibition pathways. Inhibition of other phosphodiesterase subtypes (e.g., PDE4, PDE5) or interaction with an entirely different signaling pathway.Perform a PDE selectivity panel assay to determine the IC50 of this compound against a broad range of PDE subtypes.
Changes in cellular processes unrelated to cAMP signaling. Potential calcium sensitization effects or off-target kinase inhibition.Use specific inhibitors for other suspected pathways to see if the effect is blocked. For example, use a known kinase inhibitor to see if it phenocopies the effect of this compound.

Experimental Protocols

Protocol 1: Assessing PDE Selectivity of this compound

Objective: To determine the inhibitory concentration (IC50) of this compound against a panel of phosphodiesterase enzymes.

Methodology:

  • Enzyme Source: Utilize commercially available recombinant human PDE enzymes (PDE1 through PDE11).

  • Assay Principle: A common method is a two-step enzymatic reaction. In the first step, PDE hydrolyzes the cyclic nucleotide (cAMP or cGMP) to its linear monophosphate form. In the second step, a phosphatase is added to convert the monophosphate to a free phosphate, which can be detected colorimetrically.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a microplate, incubate each PDE enzyme with its respective substrate (cAMP or cGMP) in the presence of varying concentrations of this compound.

    • Include a positive control (a known non-selective PDE inhibitor like IBMX) and a negative control (vehicle).

    • After the incubation period, add the phosphatase and then the colorimetric reagent.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each PDE subtype using non-linear regression analysis.

Protocol 2: Control Experiment to Differentiate On-Target vs. Off-Target Effects in Cell Culture

Objective: To confirm that an observed cellular phenotype is a direct result of PDE3 inhibition.

Methodology:

  • Cell Model: Use a cell line that expresses PDE3 and exhibits a measurable response to changes in cAMP levels (e.g., changes in gene expression, proliferation, or a reporter assay).

  • Experimental Groups:

    • Vehicle Control (e.g., DMSO)

    • This compound (at a concentration that elicits the phenotype)

    • A structurally unrelated PDE3 inhibitor (e.g., Milrinone or Cilostazol)

    • A broad-spectrum PDE inhibitor (e.g., IBMX)

    • (Optional) A cell line with PDE3 knocked down or knocked out, treated with this compound.

  • Procedure:

    • Treat the cells with the respective compounds for a predetermined duration.

    • Measure the desired phenotypic endpoint (e.g., cell viability, reporter gene activity, protein phosphorylation).

    • Concurrently, measure intracellular cAMP levels to confirm PDE inhibition.

  • Interpretation of Results:

    • If this compound and the other PDE3 inhibitor produce the same phenotype, it is likely an on-target effect.

    • If the phenotype is observed with this compound but not with the other PDE3 inhibitor, it suggests an off-target effect.

    • If the phenotype is absent in the PDE3 knockdown/knockout cells treated with this compound, this strongly supports an on-target mechanism.

Visualizing Pathways and Workflows

This compound's Dual Mechanism of Action

Prinoxodan_Mechanism This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits TroponinC Troponin C This compound->TroponinC Sensitizes cAMP cAMP PKA PKA cAMP->PKA Activates AMP AMP cAMP->AMP PDE3 (Hydrolysis) Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Contractility Increased Cardiac Contractility Ca_channels->Contractility Ca_Sensitization Increased Ca2+ Sensitization TroponinC->Ca_Sensitization Ca_Sensitization->Contractility ATP ATP ATP->cAMP Adenylyl Cyclase

Caption: Dual mechanism of this compound: PDE3 inhibition and calcium sensitization.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow Start Observe Unexpected Phenotype with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse IsDoseDependent Is the effect dose-dependent? DoseResponse->IsDoseDependent ControlInhibitor Test Structurally Unrelated PDE3 Inhibitor IsDoseDependent->ControlInhibitor Yes OffTarget Suspect Off-Target Effect IsDoseDependent->OffTarget No Phenocopy Does it phenocopy This compound's effect? ControlInhibitor->Phenocopy OnTarget Likely On-Target Effect Phenocopy->OnTarget Yes Phenocopy->OffTarget No SelectivityPanel Perform PDE Selectivity Panel OffTarget->SelectivityPanel BroadScreen Broad Target Screen (e.g., Kinase Panel) OffTarget->BroadScreen

Caption: A logical workflow for troubleshooting potential off-target effects.

References

Technical Support Center: Prinoxodan Administration in Rat Surgical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Prinoxodan in rat surgical models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac stimulant, identified as a pimobendan derivative.[1] It functions as a phosphodiesterase 3 (PDE3) inhibitor. By inhibiting the PDE3 enzyme, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels in cardiac muscle lead to enhanced contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy). In vascular smooth muscle, elevated cAMP promotes relaxation, leading to vasodilation.

Q2: What are the expected hemodynamic effects of this compound in rats?

As a PDE3 inhibitor, this compound is expected to have combined cardiostimulatory and vasodilatory effects. This typically results in an increased cardiac output. The effect on arterial pressure can vary; however, at therapeutic doses, PDE3 inhibitors often have a more pronounced vascular effect, which may lead to a reduction in blood pressure.

Q3: What is a suitable anesthetic protocol for surgical procedures involving this compound administration in rats?

The choice of anesthesia is critical and can influence hemodynamic parameters. A combination of ketamine (50–100 mg/kg) and xylazine (5–10 mg/kg) administered via intraperitoneal injection is a commonly used protocol for short surgical procedures in rats.[2] For more invasive or longer procedures, inhalant anesthetics like isoflurane or sevoflurane, delivered via a precision vaporizer, are preferred as they allow for more controlled and rapid adjustments of anesthetic depth.

Q4: What is the recommended route of administration for this compound in a research setting?

For acute hemodynamic studies, intravenous (IV) administration is the preferred route as it provides the most rapid and direct delivery into the circulatory system, allowing for precise control over dosing and immediate observation of effects. Continuous intravenous infusion can be a suitable method for maintaining steady-state plasma concentrations of the drug.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Difficulty Visualizing or Accessing the Tail Vein - Vasoconstriction due to stress or low ambient temperature.- Dehydration.- Warm the rat's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to induce vasodilation.- Ensure the animal is adequately hydrated prior to the procedure.
Extravasation of this compound Solution (Leaking outside the vein) - Improper needle placement.- Needle dislodged during injection.- If resistance is felt during injection or swelling appears at the injection site, stop immediately.- Withdraw the needle and apply gentle pressure to the site.- Attempt the injection at a more proximal site on the tail vein or use the contralateral vein.
Unexpectedly Severe Hypotension - Dose of this compound is too high.- Synergistic effect with anesthetic agents that also lower blood pressure.- Immediately reduce or stop the this compound infusion.- Administer intravenous fluids to expand vascular volume.- If using inhalant anesthesia, reduce the concentration.- Consider the use of a vasopressor agent if hypotension is life-threatening and does not resolve.
Significant Arrhythmias (e.g., Ventricular Tachycardia) - A known adverse effect of PDE3 inhibitors due to increased intracellular calcium.- Myocardial ischemia from the surgical procedure.- Monitor ECG continuously.- If arrhythmias occur, consider reducing the dose or stopping the infusion of this compound.- Ensure adequate oxygenation and physiological stability of the animal.
Inconsistent Hemodynamic Response to this compound - Inaccurate drug concentration or infusion rate.- Variation in anesthetic depth.- Animal's physiological state (e.g., stress, hypothermia).- Double-check all calculations for drug dilution and infusion pump settings.- Maintain a stable plane of anesthesia.- Monitor and maintain the rat's core body temperature.

Data Presentation

Table 1: Hypothetical Dose-Dependent Hemodynamic Effects of this compound in Anesthetized Rats
Parameter Vehicle Control This compound (Low Dose) This compound (Medium Dose) This compound (High Dose)
Heart Rate (beats/min) 350 ± 20375 ± 25410 ± 30450 ± 35
Mean Arterial Pressure (mmHg) 100 ± 895 ± 785 ± 975 ± 10
Cardiac Output (mL/min) 80 ± 1095 ± 12110 ± 15125 ± 18
Systemic Vascular Resistance (mmHg·min/mL) 1.25 ± 0.151.00 ± 0.130.77 ± 0.110.60 ± 0.09
Note: Data are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the vehicle control group. This table is a template; actual values would be derived from experimental data.*
Table 2: Anesthetic Protocols for Cardiovascular Surgery in Rats
Anesthetic Agent Dosage Route of Administration Duration of Anesthesia Key Considerations
Ketamine/Xylazine Ketamine: 50-100 mg/kgXylazine: 5-10 mg/kgIntraperitoneal (IP)30-60 minutesCan cause respiratory depression. May require supplemental doses for longer procedures.
Isoflurane Induction: 5%Maintenance: 1.5-2.5%InhalationDependent on duration of deliveryAllows for rapid adjustment of anesthetic depth. Requires a vaporizer and scavenging system.
Propofol 2-4 mg/kgIntravenous (IV)Rapid induction, short durationProvides rapid and controlled induction, often used for more invasive procedures.[2]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in Anesthetized Rats

1. Animal Preparation:

  • Acclimatize male Sprague-Dawley rats (250-300g) to the laboratory environment for at least 72 hours.
  • Fast the rats overnight with free access to water.
  • Anesthetize the rat using an appropriate protocol (e.g., isoflurane inhalation or ketamine/xylazine IP injection).
  • Place the rat on a heating pad to maintain core body temperature at 37°C.

2. Catheterization:

  • Place a catheter in the jugular vein for drug administration.
  • Place a catheter in the carotid artery for blood pressure monitoring and blood sampling.
  • Ensure catheters are patent by flushing with heparinized saline.

3. This compound Administration:

  • Dissolve this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent, to be determined based on the drug's properties).
  • Administer this compound as a bolus injection followed by a continuous infusion, or as a graded infusion.
  • A vehicle-only group should be included as a control.

4. Hemodynamic Monitoring:

  • Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.
  • Measure cardiac output using a method such as a transonic flow probe placed around the ascending aorta.
  • Record all data using a data acquisition system.

5. Post-Procedure:

  • At the end of the experiment, euthanize the animal via an approved method (e.g., overdose of anesthetic followed by a secondary physical method).

Disclaimer: A specific, published intravenous dosage and vehicle for this compound in rats were not identified in the literature search. The above protocol is a general template and the specific dose, infusion rate, and vehicle for this compound must be determined from empirical data or more specific literature if it becomes available.

Visualizations

Prinoxodan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cardiomyocyte) Beta_Adrenergic_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Adrenergic_Agonist->Beta_Receptor Binds G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP cAMP->AMP Hydrolysis Calcium_Channels L-type Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates PDE3 Phosphodiesterase 3 (PDE3) PDE3->cAMP Inhibits This compound This compound This compound->PDE3 Inhibits Calcium_Influx ↑ Ca²⁺ Influx Calcium_Channels->Calcium_Influx Contraction ↑ Myocardial Contraction Calcium_Influx->Contraction

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical & Experimental Phase cluster_post_op Post-Operative Phase Acclimatization Animal Acclimatization (≥ 72 hours) Fasting Overnight Fasting Acclimatization->Fasting Anesthesia Anesthesia Induction (e.g., Isoflurane) Fasting->Anesthesia Surgery Surgical Preparation (Catheterization) Anesthesia->Surgery Stabilization Hemodynamic Stabilization (Baseline Recording) Surgery->Stabilization Administration This compound/Vehicle Administration Stabilization->Administration Monitoring Continuous Hemodynamic Monitoring Administration->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Data_Analysis Data Analysis Euthanasia->Data_Analysis

Caption: General experimental workflow for this compound administration in rats.

Troubleshooting_Logic Start Observe Unexpected Hemodynamic Change Check_Anesthesia Is Anesthetic Depth Stable? Start->Check_Anesthesia Adjust_Anesthesia Adjust Anesthetic Concentration Check_Anesthesia->Adjust_Anesthesia No Check_Vitals Are Vitals Stable? (Temp, O2 Sat) Check_Anesthesia->Check_Vitals Yes Adjust_Anesthesia->Check_Vitals Correct_Vitals Correct Physiological Parameters Check_Vitals->Correct_Vitals No Evaluate_Drug_Effect Is the change consistent with drug's known adverse effects? Check_Vitals->Evaluate_Drug_Effect Yes Correct_Vitals->Evaluate_Drug_Effect Reduce_Dose Reduce or Stop This compound Infusion Evaluate_Drug_Effect->Reduce_Dose Yes Consider_Other Consider Other Causes (e.g., Surgical Complication) Evaluate_Drug_Effect->Consider_Other No End Problem Resolved/ Understood Reduce_Dose->End Consider_Other->End

Caption: Logical workflow for troubleshooting adverse events.

References

Validation & Comparative

Comparative Analysis of Prinoxodan and Other Inotropic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prinoxodan with other inotropic agents. It delves into their mechanisms of action, presents available experimental data, and outlines detailed methodologies for key experiments.

This compound is a phosphodiesterase (PDE) inhibitor with positive inotropic and vasodilator effects.[1] It belongs to the class of non-glycoside, non-catecholamine cardiotonic agents.[1] This guide will compare this compound with other major classes of inotropic agents, namely other PDE3 inhibitors (like milrinone), β-adrenergic agonists (such as dobutamine), and calcium sensitizers (like levosimendan).

Mechanism of Action and Signaling Pathways

Inotropic agents enhance cardiac contractility through distinct molecular mechanisms. Understanding these pathways is crucial for predicting their therapeutic effects and potential side effects.

Phosphodiesterase 3 (PDE3) Inhibitors (e.g., this compound, Milrinone)

This compound and milrinone exert their effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2] Increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several downstream targets in cardiomyocytes. This cascade results in an increased influx of calcium ions into the cell and enhanced release of calcium from the sarcoplasmic reticulum, ultimately leading to stronger myocardial contraction.[2]

PDE3_Inhibitor_Signaling_Pathway cluster_cell Cardiomyocyte Beta_Adrenergic_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Agonist Binding Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Substrate Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates (PLN) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Increased Contraction Ca_Influx->Contraction Ca_Release->Contraction AMP AMP PDE3->AMP Hydrolyzes This compound This compound This compound->PDE3 Inhibits

Diagram 1: Signaling pathway of this compound (PDE3 Inhibitor).
β-Adrenergic Agonists (e.g., Dobutamine)

Dobutamine directly stimulates β1-adrenergic receptors in the heart, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This pathway mirrors the downstream effects of PDE3 inhibition, resulting in enhanced contractility.

Beta_Agonist_Signaling_Pathway cluster_cell Cardiomyocyte Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Binds & Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates (PLN) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Increased Contraction Ca_Influx->Contraction Ca_Release->Contraction

Diagram 2: Signaling pathway of Dobutamine (β-Adrenergic Agonist).
Calcium Sensitizers (e.g., Levosimendan)

Levosimendan enhances cardiac contractility by a different mechanism. It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca²⁺-bound conformation of troponin C and thereby increasing the sensitivity of the myofilaments to calcium. This leads to a greater inotropic effect for a given intracellular calcium concentration, without significantly increasing myocardial oxygen demand.

Calcium_Sensitizer_Signaling_Pathway cluster_cell Cardiomyocyte Levosimendan Levosimendan Troponin_C Troponin C Levosimendan->Troponin_C Binds to (Ca²⁺-dependent) Actin_Myosin Actin-Myosin Interaction Troponin_C->Actin_Myosin Enhances Calcium Ca²⁺ Calcium->Troponin_C Binds to Contraction Increased Contraction Actin_Myosin->Contraction

Diagram 3: Signaling pathway of Levosimendan (Calcium Sensitizer).

Comparative Performance Data

Direct comparative clinical trial data for this compound against other inotropic agents is limited in the public domain. However, preclinical data and data from other PDE3 inhibitors provide a basis for comparison.

In Vitro Contractility and PDE3 Inhibition

The following table summarizes the available in vitro data for various PDE3 inhibitors. A lower IC50 value indicates greater potency in inhibiting the PDE3 enzyme.

CompoundIC50 for PDE3Species/TissueReference
This compound Not explicitly found--
Cilostamide27 nM (PDE3A), 50 nM (PDE3B)Human[3]
Cilostazol0.2 µMHuman[3]
Pimobendan0.32 µMHuman[3]
Milrinone2.1 µMHuman[3]
Olprinone0.35 µM (cardiac PDE III)Human[3]

Note: The absence of a specific IC50 for this compound in the readily available literature highlights a gap in publicly accessible data.

In isolated guinea pig hearts, this compound at concentrations of 5 nmol to 5 µmol demonstrated a dose-related increase in contractility.[1]

Hemodynamic Effects in Preclinical Models

In vivo studies in anesthetized dogs have shown that intravenous administration of this compound (30-300 µg/kg) leads to a dose-related increase in contractile force, accompanied by a decrease in arterial pressure and total peripheral resistance.[1] Notably, heart rate was only slightly increased.[1] A single oral dose of 0.3 mg/kg in conscious dogs produced a sustained increase in contractility for 15-240 minutes with minimal impact on heart rate.[1]

The table below provides a qualitative comparison of the expected hemodynamic effects of different inotropic agents based on their mechanisms of action and available data.

ParameterThis compound (PDE3i)Milrinone (PDE3i)Dobutamine (β-agonist)Levosimendan (Ca²⁺-sensitizer)
Myocardial Contractility ↑↑↑↑↑↑↑↑
Heart Rate ↑↑
Systemic Vascular Resistance ↓↓↓↓↓↓
Mean Arterial Pressure ↔/↑
Pulmonary Capillary Wedge Pressure
Myocardial Oxygen Consumption ↑↑↔/↑

Key: ↑ (Increase), ↓ (Decrease), ↔ (No significant change). The number of arrows indicates the relative magnitude of the effect.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of inotropic agents. Below are outlines for key experimental protocols.

In Vitro Assessment of Myocardial Contractility

This protocol outlines a general method for measuring the direct effects of an inotropic agent on the contractility of isolated cardiac muscle preparations.

In_Vitro_Contractility_Workflow Tissue_Prep 1. Isolate Cardiac Tissue (e.g., papillary muscle, ventricular trabeculae) Mounting 2. Mount Tissue in Organ Bath Tissue_Prep->Mounting Stimulation 3. Electrical Field Stimulation (Pacing) Mounting->Stimulation Recording 4. Record Isometric or Isotonic Contraction Stimulation->Recording Drug_Addition 5. Add Test Compound (e.g., this compound) Recording->Drug_Addition Data_Analysis 6. Analyze Changes in Force, dF/dt, etc. Recording->Data_Analysis Drug_Addition->Recording Cumulative Doses

Diagram 4: Experimental workflow for in vitro contractility assay.

Detailed Steps:

  • Tissue Preparation: Isolate suitable cardiac muscle preparations (e.g., papillary muscles or trabeculae) from an appropriate animal model (e.g., guinea pig, rat) or from human explanted hearts.

  • Mounting: Mount the muscle strip vertically in an organ bath containing oxygenated Krebs-Henseleit solution maintained at a physiological temperature (e.g., 37°C). Attach one end to a fixed hook and the other to a force transducer.

  • Stimulation: Stimulate the muscle to contract at a fixed frequency (e.g., 1 Hz) using platinum field electrodes.

  • Baseline Recording: Allow the preparation to equilibrate and record baseline contractile force.

  • Drug Administration: Add cumulative concentrations of the test compound (e.g., this compound) to the organ bath at set intervals.

  • Data Acquisition and Analysis: Record the changes in developed force, rate of force development (dF/dt_max), and rate of relaxation (dF/dt_min). Construct dose-response curves to determine potency (EC50) and efficacy.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the inhibitory activity of a compound against a specific PDE isozyme.

Principle: The assay measures the amount of cyclic nucleotide (cAMP or cGMP) remaining after incubation with a PDE enzyme. The inhibitory effect of a compound is determined by its ability to prevent the degradation of the cyclic nucleotide.

General Protocol:

  • Reaction Setup: In a microplate, combine the purified PDE3 enzyme, the test compound at various concentrations, and a fixed concentration of the substrate (cAMP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination: Stop the reaction by adding a PDE inhibitor (e.g., IBMX) or by heat inactivation.

  • Detection: Quantify the amount of remaining cAMP using a suitable detection method, such as:

    • Enzyme-linked immunosorbent assay (ELISA): A competitive immunoassay using an anti-cAMP antibody.

    • Luminescence-based assays: These assays couple the remaining cAMP to a light-producing reaction.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.

Measurement of Intracellular cAMP Levels

This protocol is used to assess the effect of a compound on the intracellular concentration of cAMP in cultured cardiomyocytes.

Principle: Cells are treated with the test compound, and then the intracellular cAMP is extracted and quantified.

General Protocol:

  • Cell Culture: Plate cardiomyocytes in a multi-well plate and allow them to adhere and grow.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

  • Stimulation: Add the test compound (e.g., this compound) or a control agonist (e.g., isoproterenol) to the cells and incubate for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysate using a commercially available kit (e.g., ELISA or a fluorescence-based assay).

  • Data Normalization: Normalize the cAMP levels to the total protein concentration in each sample.

Conclusion

References

Assessing the Long-Term Safety of Inodilators: A Comparative Review of Prinoxodan and Pimobendan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic options for heart failure, inodilators play a crucial role by enhancing myocardial contractility and promoting vasodilation. Pimobendan has emerged as a cornerstone in veterinary cardiology for the management of congestive heart failure. Prinoxodan, identified as a derivative of pimobendan, belongs to the same therapeutic class. This guide aims to provide a comprehensive comparison of the long-term safety of this compound and pimobendan, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Disclaimer: Extensive literature searches have revealed a significant disparity in the publicly available data for this compound compared to pimobendan. While pimobendan has been the subject of numerous preclinical and clinical studies, providing a robust dataset on its long-term safety and efficacy, similar information for this compound is not readily accessible in the public domain. Consequently, this guide provides a detailed overview of the established safety profile of pimobendan and outlines the general framework for assessing the long-term safety of drugs in this class, which would be applicable to this compound.

Comparative Overview of Physicochemical and Pharmacokinetic Properties

A fundamental step in assessing the long-term safety of any therapeutic agent involves understanding its chemical nature and how the body processes it. The following table summarizes the known properties of this compound and pimobendan.

PropertyThis compoundPimobendan
Drug Class Cardiac stimulant, pimobendan derivative[1]Inodilator (Calcium sensitizer and PDE3 inhibitor)[2][3][4][5]
Mechanism of Action Presumed similar to pimobendan, acting as a cardiac stimulant[1]Increases myocardial contractility by sensitizing cardiac troponin C to calcium and inhibits phosphodiesterase 3 (PDE3), leading to vasodilation[2][3][4][6]
Bioavailability Data not publicly available60-65% (oral)[2]
Metabolism Data not publicly availableHepatic, to an active metabolite (desmethylpimobendan)[2]
Half-life Data not publicly availablePimobendan: 0.4 hours; Active metabolite: 2 hours[2]
Elimination Data not publicly availablePrimarily through bile and feces[2]

Long-Term Safety and Efficacy of Pimobendan: A Data-Driven Perspective

Pimobendan is extensively used in veterinary medicine, particularly for the management of congestive heart failure in dogs secondary to dilated cardiomyopathy (DCM) or degenerative mitral valve disease (DMVD).[5] Its long-term safety and efficacy have been evaluated in several large-scale clinical trials.

Key Clinical Trial Findings for Pimobendan

The "Evaluation of Pimobendan in Cardiomegaly" (EPIC) trial is a landmark study that assessed the use of pimobendan in dogs with preclinical myxomatous mitral valve disease and cardiomegaly. The findings from this and other significant studies are summarized below.

Study/TrialPopulationKey Findings on Long-Term Safety and Efficacy
EPIC Trial Dogs with preclinical myxomatous mitral valve disease and cardiomegaly- Pimobendan administration delayed the onset of congestive heart failure by a median of 15 months.[7] - The median time to the primary endpoint (onset of congestive heart failure, cardiac-related death, or euthanasia) was 1228 days for the pimobendan group compared to 766 days for the placebo group.[7] - Overall, the study concluded that long-term administration of pimobendan in this population is safe and well-tolerated.[7]
QUEST Study Dogs in heart failure due to myxomatous mitral valve disease- Dogs treated with pimobendan had a significantly longer survival time compared to those treated with benazepril.
VetCompass Study Real-world data from primary-care veterinary practices- Replicated the findings of the EPIC trial, showing that pimobendan delayed the onset of congestive heart failure and improved survival in dogs with preclinical degenerative mitral valve disease.[8][9] - The risk of congestive heart failure at five years was 34.6% in the pimobendan group versus 56.3% in the untreated group.[8] - The mean survival time was 1,051 days for dogs receiving pimobendan compared to 905 days for those who did not.[8]
Study on Acquired Atrioventricular Valvular Disease Dogs with clinical acquired atrioventricular valvular disease- Long-term median survival for dogs receiving pimobendan was 415 days versus 128 days for those not on pimobendan.[10] - Dogs treated with pimobendan had improved quality of life and survival times compared to those on benazepril.[10]
Reported Adverse Effects of Pimobendan

While generally well-tolerated, some adverse effects have been reported with long-term pimobendan use. It is important to note that some of these symptoms may also be related to the progression of the underlying heart disease.[11]

  • Common: Loss of appetite, lack of energy, diarrhea, and vomiting.[11][12]

  • Less Common/Serious: Shortness of breath, weakness, unsteady gait, fainting, cough, and heart murmur.[11]

In some cases, long-term administration of pimobendan in dogs with mitral insufficiency has been reported to potentially worsen mitral regurgitation and ventricular hypertrophy.[13] However, a study in healthy cats did not show adverse cardiac effects with long-term administration.[13]

Experimental Protocols for Assessing Long-Term Safety

A comprehensive assessment of the long-term safety of a cardiovascular drug involves a series of preclinical and clinical studies. While specific protocols for this compound are not available, the following outlines the standard methodologies applied to drugs like pimobendan.

Preclinical Toxicology Studies

Before a drug is tested in the target patient population, its safety is rigorously evaluated in animal models. These studies are designed to identify potential target organs for toxicity, determine a safe starting dose for clinical trials, and assess the reversibility of any adverse effects.

Typical Preclinical Safety Assessment Workflow:

  • In Vitro Assays: Initial screening for potential toxicities such as phototoxicity and genotoxicity (DNA damage).

  • Short-Term In Vivo Toxicology: Studies in preclinical species to determine the safe starting dose for initial human or target animal trials.

  • Chronic Toxicology Studies: Long-term studies in animals to support the safety of the drug for extended dosing regimens. These studies are crucial for identifying cumulative toxicities and assessing carcinogenicity potential for drugs intended for chronic use.

  • Safety Pharmacology: Focuses on the potential adverse effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and Developmental Toxicology: Evaluates the potential for the drug to interfere with reproduction and fetal development.

Clinical Trial Protocols

Clinical trials are essential for evaluating the long-term safety and efficacy of a new drug in the target population. A typical clinical trial for a drug like pimobendan would follow a phased approach:

  • Phase I: Small-scale studies to evaluate the drug's safety, tolerability, pharmacokinetics, and pharmacodynamics in a small group of subjects.

  • Phase II: Larger studies to assess the drug's efficacy and further evaluate its safety in the target patient population.

  • Phase III: Large, multicenter, randomized, controlled trials to confirm the drug's efficacy, monitor side effects, and compare it to standard treatments. The EPIC trial for pimobendan is an example of a Phase III study.[7]

  • Phase IV (Post-Marketing Surveillance): Ongoing monitoring of the drug's safety in the general population after it has been approved for marketing.

Signaling Pathways and Visualizations

Understanding the mechanism of action at a molecular level is critical for predicting potential on-target and off-target effects.

Pimobendan's Dual Mechanism of Action

Pimobendan exerts its therapeutic effects through two primary signaling pathways:

  • Calcium Sensitization: It increases the sensitivity of the cardiac contractile apparatus to existing intracellular calcium levels. By binding to cardiac troponin C, pimobendan enhances the interaction between actin and myosin, leading to a more forceful contraction of the heart muscle without significantly increasing myocardial oxygen consumption.[3][5]

  • Phosphodiesterase III (PDE3) Inhibition: Pimobendan selectively inhibits PDE3 in both cardiac and vascular smooth muscle.[2] This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP), which contributes to its positive inotropic effects and also causes vasodilation, reducing both preload and afterload on the heart.[2][5]

Diagram of Pimobendan's Signaling Pathway

Pimobendan_Signaling_Pathway cluster_cardiomyocyte Cardiac Myocyte cluster_troponin Troponin Complex cluster_pde3 PDE3 Pathway cluster_smoothmuscle Vascular Smooth Muscle Pimobendan_in Pimobendan TroponinC Troponin C Pimobendan_in->TroponinC Sensitizes PDE3 PDE3 Pimobendan_in->PDE3 Inhibits Contraction Increased Myocardial Contraction TroponinC->Contraction Initiates cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates PKA->Contraction Enhances Ca_ion Ca²⁺ Ca_ion->TroponinC Binds Pimobendan_in_sm Pimobendan PDE3_sm PDE3 Pimobendan_in_sm->PDE3_sm Inhibits cAMP_sm cAMP PDE3_sm->cAMP_sm Degrades Relaxation Vasodilation (Reduced Preload & Afterload) cAMP_sm->Relaxation Promotes

Caption: Signaling pathway of pimobendan in cardiac and vascular smooth muscle cells.

Generalized Experimental Workflow for Preclinical Safety Assessment

The following diagram illustrates a typical workflow for the preclinical safety evaluation of a new chemical entity (NCE) intended for cardiovascular use.

Preclinical_Safety_Workflow cluster_discovery Discovery & Early Assessment cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Reporting cluster_regulatory Regulatory Submission In_Vitro In Vitro Screening (Genotoxicity, Phototoxicity) Acute_Tox Acute Toxicity Studies (Single Dose, Dose-Ranging) In_Vitro->Acute_Tox In_Silico In Silico Modeling (Predictive Toxicology) In_Silico->Acute_Tox Subchronic_Tox Subchronic Toxicity Studies (Repeated Dose, 28-90 days) Acute_Tox->Subchronic_Tox PK_PD Pharmacokinetics & Pharmacodynamics Acute_Tox->PK_PD Histo Histopathology Acute_Tox->Histo Clin_Path Clinical Pathology Acute_Tox->Clin_Path Chronic_Tox Chronic Toxicity Studies (>90 days, Carcinogenicity) Subchronic_Tox->Chronic_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Subchronic_Tox->Safety_Pharm Subchronic_Tox->PK_PD Subchronic_Tox->Histo Subchronic_Tox->Clin_Path Repro_Tox Reproductive & Developmental Toxicity Chronic_Tox->Repro_Tox Chronic_Tox->PK_PD Chronic_Tox->Histo Chronic_Tox->Clin_Path Safety_Pharm->PK_PD Repro_Tox->PK_PD Report Integrated Safety Report PK_PD->Report Histo->Report Clin_Path->Report IND Investigational New Drug (IND) Application Report->IND

Caption: Generalized workflow for preclinical safety assessment of a cardiovascular drug.

Conclusion

The long-term safety and efficacy of pimobendan are well-established through extensive preclinical and clinical research, making it a primary therapeutic choice in veterinary cardiology for specific heart conditions. It has been shown to significantly delay the onset of congestive heart failure and prolong survival in dogs with preclinical myxomatous mitral valve disease and cardiomegaly.

In contrast, there is a notable absence of publicly available data on the long-term safety of this compound. While it is identified as a pimobendan derivative and likely shares a similar mechanism of action, a thorough and objective comparison of its long-term safety profile with that of pimobendan is not possible without access to dedicated preclinical and clinical trial data.

For researchers and drug development professionals, the case of this compound versus pimobendan underscores the critical importance of transparent and accessible data in making informed decisions about the therapeutic potential and long-term safety of new chemical entities. Future research and publication of data on this compound are necessary to fully assess its place in cardiovascular therapy.

References

A Comparative Guide to the Therapeutic Index of PDE3 Inhibitors: Evaluating Prinoxodan in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of Prinoxodan and other phosphodiesterase 3 (PDE3) inhibitors. Due to the limited publicly available data on this compound, this document focuses on a comprehensive comparison of more established PDE3 inhibitors, namely milrinone, inamrinone (formerly amrinone), enoximone, and cilostazol, while contextualizing the place of this compound as an investigational compound.

Understanding the Therapeutic Index

The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50)[1][2]. A higher TI indicates a wider margin between the therapeutic and toxic doses, suggesting a safer drug[1]. For many cardiac drugs, which often have a narrow therapeutic range, careful dose titration and patient monitoring are essential to avoid adverse effects[3][4].

This compound: An Investigational PDE3 Inhibitor

This compound (also known as RGW-2938) is an experimental small molecule drug identified as a pimobendan derivative and a cardiac stimulant[5]. Currently, there is a significant lack of publicly available data regarding its therapeutic and toxic doses (ED50 and TD50) from preclinical or clinical studies. Therefore, a quantitative comparison of its therapeutic index with other PDE3 inhibitors is not feasible at this time. Further in vitro and in vivo studies, followed by structured clinical trials, would be necessary to establish its safety and efficacy profile[6][7][8][9][10][11].

Comparative Analysis of Established PDE3 Inhibitors

While a direct comparison with this compound is not possible, an evaluation of the therapeutic landscape of other PDE3 inhibitors offers valuable insights into the expected safety and efficacy considerations for this class of drugs.

Data Summary

The following table summarizes the available therapeutic dosage and adverse effect information for key PDE3 inhibitors. It is important to note that direct therapeutic index values are rarely published for these drugs; therefore, the comparison is based on therapeutic ranges and observed toxicities.

DrugTherapeutic Indication(s)Typical Adult DosageCommon Adverse Effects
Milrinone Short-term treatment of acute decompensated heart failure[12]Loading dose: 50 mcg/kg IV over 10 minutes, followed by a continuous infusion of 0.375 to 0.75 mcg/kg/min[13]Ventricular arrhythmias, hypotension, headaches[12][13]
Inamrinone (Amrinone) Short-term management of severe congestive heart failureLoading dose: 0.75 mg/kg IV, followed by a maintenance infusion of 5-10 mcg/kg/minThrombocytopenia, arrhythmias, hypotension, nausea[14]
Enoximone Short-term treatment of congestive heart failure[15]Intravenous doses up to 3.0 mg/kg have shown beneficial hemodynamic effects[15]Arrhythmias, hypotension, headache, gastrointestinal disturbances
Cilostazol Intermittent claudication[16]100 mg orally twice dailyHeadache, diarrhea, palpitations, dizziness
Experimental Protocols for Determining Therapeutic Index

The determination of a drug's therapeutic index involves a series of preclinical and clinical studies designed to establish its efficacy and safety profile.

Preclinical Studies (In Vitro and In Vivo):

  • In Vitro Cellular Assays: Initial studies involve exposing various cell lines (e.g., cardiomyocytes) to a range of drug concentrations to determine the EC50 (half-maximal effective concentration) for the desired biological effect (e.g., increased contractility) and the CC50 (half-maximal cytotoxic concentration).

  • Animal Models: Dose-ranging studies are conducted in relevant animal models (e.g., rodent or canine models of heart failure) to determine the ED50 for the therapeutic effect and the LD50 (median lethal dose) or TD50 for specific toxic effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These studies help to understand the relationship between drug concentration and its effect over time, which is crucial for predicting therapeutic and toxic dose ranges in humans.

Clinical Trials:

  • Phase I: Involves administering the drug to a small group of healthy volunteers to determine its safety, tolerability, and pharmacokinetic profile at different doses. This phase helps to identify the maximum tolerated dose (MTD).

  • Phase II: The drug is given to a larger group of patients with the target disease to assess its efficacy and further evaluate its safety. Dose-ranging studies in this phase help to determine the optimal therapeutic dose range.

  • Phase III: Large-scale, multicenter trials are conducted to confirm the drug's efficacy, monitor side effects, and compare it to commonly used treatments. These trials provide the critical data for calculating the therapeutic index in a patient population.

The following diagram illustrates a generalized workflow for determining the therapeutic index of a new cardiac drug.

experimental_workflow Generalized Experimental Workflow for Therapeutic Index Determination cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials in_vitro In Vitro Studies (EC50, CC50) in_vivo In Vivo Animal Studies (ED50, LD50/TD50) in_vitro->in_vivo pk_pd PK/PD Modeling in_vivo->pk_pd phase1 Phase I (Safety, MTD) pk_pd->phase1 Informs Starting Dose phase2 Phase II (Efficacy, Dose-Ranging) phase1->phase2 phase3 Phase III (Confirmation, Comparison) phase2->phase3 ti_calc Therapeutic Index Calculation (TD50 / ED50) phase3->ti_calc Data for TI Calculation pde3_pathway PDE3 Inhibitor Signaling Pathway in Cardiomyocytes cluster_cell Cardiomyocyte beta_receptor β-Adrenergic Receptor ac Adenylyl Cyclase beta_receptor->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates pde3 PDE3 camp->pde3 ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates pln Phospholamban pka->pln Phosphorylates amp 5'-AMP pde3->amp Degrades This compound This compound & Other PDE3 Inhibitors This compound->pde3 Inhibits ca_ion Ca2+ ca_channel->ca_ion Influx contractility Increased Contractility (Inotropy) ca_ion->contractility sr Sarcoplasmic Reticulum relaxation Increased Relaxation (Lusitropy) sr->relaxation pln->sr Regulates Ca2+ uptake

References

Safety Operating Guide

Standard Operating Procedure: Prinoxodan Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Prinoxodan (CAS 111786-07-3) could not be located in publicly available resources. In the absence of specific handling and disposal directives, this compound must be treated as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of research chemicals with unknown hazard profiles and are intended to provide a framework for safe handling and disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities to ensure full compliance with all applicable federal, state, and local regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

I. Pre-Disposal Safety and Handling

Before initiating the disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the unknown hazard profile of this compound, a conservative approach to PPE is required.

Required Personal Protective Equipment:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If handling the material in powdered form or if there is a risk of aerosolization, a properly fitted respirator may be necessary. Consult your institution's EHS for specific guidance.

Handling Precautions:

  • All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Waste Identification and Segregation:

    • This compound waste must be segregated from other waste streams.

    • This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, weighing boats, contaminated PPE).

  • Waste Container Selection:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid for liquid waste.

    • For solid waste, use a designated, properly sealed hazardous waste container.

    • Ensure the container is in good condition and free from any external contamination.

  • Labeling:

    • Properly label the hazardous waste container with a fully completed hazardous waste tag as required by your institution and regulatory bodies.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The Chemical Abstracts Service (CAS) number: "111786-07-3."

      • An accurate estimation of the concentration and total volume or mass of the waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be a secure area, away from general laboratory traffic and incompatible materials.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Once the waste container is full or you are ready for a pickup, submit a hazardous waste pickup request to your institution's EHS department through their established procedure.

    • Do not move the hazardous waste from the laboratory yourself. Await trained EHS personnel for collection.

III. Quantitative Data and Hazard Summary

In the absence of a specific SDS for this compound, the following table summarizes general precautionary data based on standard laboratory chemical safety.

ParameterData/Information
Chemical Name This compound
CAS Number 111786-07-3
Assumed Hazard Class Treat as a toxic and environmentally hazardous substance.
LD50/LC50 Not available. Assume high toxicity.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat. Respirator if aerosolization is possible.
Disposal Method Collection as hazardous chemical waste through institutional EHS. Do not dispose of down the drain or in regular trash.
Spill Response Evacuate the immediate area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste. For large spills, contact EHS immediately.

IV. Experimental Protocols

As this document pertains to disposal, no experimental protocols are cited.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound, emphasizing safety and compliance.

Prinoxodan_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal start Need to Dispose of this compound ppe Don Appropriate PPE start->ppe Consult SDS (if available) Assume hazardous otherwise fume_hood Work in Chemical Fume Hood ppe->fume_hood identify Identify & Segregate this compound Waste fume_hood->identify container Select Compatible Waste Container identify->container label_waste Label Container with Hazardous Waste Tag container->label_waste store Store in Satellite Accumulation Area label_waste->store request Submit Waste Pickup Request to EHS store->request end_process EHS Collects Waste for Final Disposal request->end_process

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Operational Guide for Handling Pinoxaden

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to Pinoxaden , as search results did not yield information for "Prinoxodan." It is crucial to verify the identity of your substance and consult its specific Safety Data Sheet (SDS) before handling. This guide is intended for researchers, scientists, and drug development professionals to provide immediate safety and logistical information.

Personal Protective Equipment (PPE)

Proper personal protective equipment is paramount to ensure safety when handling Pinoxaden. The following table summarizes the recommended PPE.

Area of Protection Required PPE Specifications & Rationale
Eye Protection Safety glasses with side-shields or gogglesRequired to prevent eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Essential to prevent skin contact, as Pinoxaden can cause skin irritation and may cause an allergic skin reaction.[1]
Body Protection Laboratory coat, long-sleeved clothingProtects skin from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.Pinoxaden can be harmful if inhaled and may cause respiratory irritation.[1]

First Aid Measures

In case of exposure to Pinoxaden, immediate action is crucial. The following table provides first aid guidance.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2]
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation or rash occurs, get medical advice/attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[2]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of Pinoxaden and the safety of the laboratory environment.

Handling:

  • Use in a well-ventilated area.[3]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke when using this product.[2][3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep container tightly closed.[3]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is critical to prevent contamination and ensure regulatory compliance.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an absorbent material like sand, diatomite, or universal binders to contain the spill.[4]

  • Collect: Carefully collect the absorbed material into a sealable container.

  • Clean: Clean the affected area thoroughly with soap and water.[3]

  • Dispose: Dispose of the waste according to regulations.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[5]

  • Do not allow the chemical to enter drains or waterways, as it is toxic to aquatic life with long-lasting effects.[1]

  • For unused or expired product, consider a licensed professional waste disposal service.

  • Empty containers should be triple-rinsed and disposed of appropriately.

Experimental Workflow and Signaling Pathway Diagrams

To provide clear, step-by-step visual guidance, the following diagrams illustrate key operational procedures.

G Figure 1: Standard Operating Procedure for Handling Pinoxaden cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Consult Safety Data Sheet (SDS) prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 handle1 Weigh/measure Pinoxaden in a ventilated hood prep2->handle1 handle2 Perform experimental procedures handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Dispose of waste in designated hazardous waste containers clean1->clean2 clean3 Remove and properly store or dispose of PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Figure 1: Standard Operating Procedure for Handling Pinoxaden.

G Figure 2: Pinoxaden Spill Response Workflow cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal spill Spill Occurs evacuate Evacuate immediate area spill->evacuate alert Alert supervisor and safety officer evacuate->alert ppe Don appropriate spill response PPE alert->ppe contain Contain spill with absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect clean Clean and decontaminate the spill area collect->clean dispose Dispose of waste as hazardous material clean->dispose report Complete spill report dispose->report

Caption: Figure 2: Pinoxaden Spill Response Workflow.

References

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